molecular formula C13H10N2 B582258 6-Phenyl-1H-indazole CAS No. 1260897-38-8

6-Phenyl-1H-indazole

Número de catálogo: B582258
Número CAS: 1260897-38-8
Peso molecular: 194.237
Clave InChI: OPJICVPEFWXDDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Phenyl-1H-indazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core research value lies in its role as a key structural motif for developing potent and selective enzyme inhibitors. Notably, this compound is the foundational structure for a potent and isoform-selective inhibitor of Protein Kinase C-zeta (PKC-ζ), demonstrating inhibitory activity in the nanomolar range (IC50 = 5.2 nM) and offering 10- to 20,000-fold selectivity over other PKC isoforms . This makes it an invaluable research tool for investigating cell signaling pathways involved in various diseases. The indazole core is a privileged structure in pharmacology, found in several FDA-approved drugs and experimental compounds across a wide spectrum of therapeutic areas, including oncology, anti-inflammatory, and antimicrobial applications . The 1H-indazole moiety, in particular, is known for its broad biological and pharmacological importance, which drives ongoing research into novel synthetic analogues . As a building block, this compound enables researchers to explore structure-activity relationships and develop new bioactive molecules. Applications: This product is intended for research purposes as a reference standard, a building block in organic synthesis, and for in vitro biological screening in the development of kinase inhibitors and other therapeutic agents. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJICVPEFWXDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717100
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-38-8
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Phenyl-1H-indazole synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 6-Phenyl-1H-indazole

Introduction

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in numerous compounds of significant medicinal and material science interest. As a core structural motif, it is found in a variety of pharmacologically active agents, including those with anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The this compound derivative, in particular, represents an important subclass, where the introduction of a phenyl group at the 6-position can significantly modulate biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthetic mechanisms for constructing the this compound core, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic pathway visualizations.

Core Synthesis Mechanisms

The synthesis of this compound can be broadly approached through two strategic pathways:

  • Late-Stage Phenylation: Introduction of the phenyl group onto a pre-formed 6-substituted indazole core.

  • Precursor-Directed Cyclization: Construction of the indazole ring from a precursor already bearing the C6-phenyl moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used late-stage functionalization method for forming carbon-carbon bonds. The synthesis of this compound is efficiently achieved by coupling a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[3][4]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-1H-indazole.

  • Transmetalation: The phenyl group is transferred from the boronic acid derivative to the palladium complex.

  • Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition IndazoleBr 6-Bromo-1H-indazole (Ar-Br) IndazoleBr->OxidativeAddition Pd_complex Ar-Pd(II)L2-Br OxidativeAddition->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation BoronicAcid Phenylboronic Acid (Ph-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd_complex_Ph Ar-Pd(II)L2-Ph Transmetalation->Pd_complex_Ph ReductiveElimination Reductive Elimination Pd_complex_Ph->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product This compound (Ar-Ph) ReductiveElimination->Product

Caption: Suzuki-Miyaura cross-coupling mechanism for this compound.

Intramolecular Cyclization of Substituted Hydrazones

This approach involves forming the pyrazole ring of the indazole system from an acyclic precursor that already contains the necessary atoms and the C6-phenyl group. A common strategy is the copper or palladium-catalyzed intramolecular N-arylation of an ortho-haloarylhydrazone.[1][5]

Mechanism:

  • Hydrazone Formation: A substituted 2-chloro- or 2-bromobenzaldehyde (with a phenyl group at the para position to the halogen) reacts with a hydrazine to form the corresponding hydrazone.

  • N-H Deprotonation: A base deprotonates the hydrazone N-H group.

  • Catalytic N-Arylation: A copper(I) or palladium(0) catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized indazole product.

Intramolecular_Cyclization Start 2-Halo-5-phenylbenzaldehyde + Hydrazine Hydrazone Formation of Hydrazone Intermediate Start->Hydrazone Deprotonation Base-mediated N-H Deprotonation Hydrazone->Deprotonation Catalysis Cu(I) or Pd(0) Catalyzed Intramolecular N-Arylation Deprotonation->Catalysis Product This compound Catalysis->Product

Caption: General workflow for intramolecular cyclization synthesis.

Fischer Indole Synthesis Analogue (Davis-Beirut Reaction)

While the classical Fischer synthesis produces indoles, analogous reactions can yield indazoles. The Davis-Beirut reaction, for example, involves the reductive cyclization of o-nitrobenzyl derivatives. A plausible, though less common, route to this compound could involve the cyclization of a suitably substituted o-nitrotoluene or related precursor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-indazole

This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions.[3][4]

  • Reaction Setup: To a reaction vessel, add 6-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Intramolecular N-Arylation

This protocol is based on a general procedure for the synthesis of N-substituted-1H-indazoles from o-chlorinated arylhydrazones.[5]

  • Precursor Synthesis: First, synthesize the required (2-chloro-5-phenylphenyl)methanone hydrazone by reacting 2-chloro-5-phenylbenzaldehyde with hydrazine hydrate in ethanol under reflux.

  • Reaction Setup: To a dry Schlenk tube under a Nitrogen atmosphere, add the arylhydrazone precursor (1.0 equiv.), copper(I) iodide (CuI) (0.20 equiv.), a base such as potassium hydroxide (KOH) (2.0 equiv.), and a ligand like 1,10-phenanthroline (0.22 equiv.).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture and heat to 120 °C for 12-48 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, add ethyl acetate and pass the mixture through a short plug of silica gel. Wash the eluate with water and then with a saturated aqueous NaCl solution.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel to isolate the this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions producing this compound derivatives. Direct yield data for the parent this compound can vary based on specific conditions, but yields for analogous reactions provide a strong benchmark.

Synthesis MethodPrecursorsCatalyst/ReagentYield (%)Reference
Intramolecular C-H AminationMethyl 2-((4-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carboxylateAg₂CO₃87%[6]
Copper-Catalyzed N-ArylationN'-( (2-chlorophenyl)methylene)benzohydrazideCuI / 1,10-phenanthroline70%[1][5]
Suzuki-Miyaura Coupling6-Bromo-indazole + Phenylboronic acidPdCl₂(dppf)80-95% (Typical)[3]

Characterization Data for a this compound Derivative:

  • Compound: Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate[6]

  • Appearance: White solid

  • Melting Point: 131–133 °C

  • ¹H NMR (CDCl₃, δ): 8.35 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.67–7.62 (m, 5H), 7.47 (t, J = 8.7 Hz, 1H), 7.41–7.36 (m, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.08 (s, 3H), 3.90 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃, δ): 163.1, 159.4, 141.2, 140.8, 136.2, 132.2, 128.9, 127.8, 127.7, 125.7, 123.9, 123.4, 122.5, 114.7, 108.8, 55.6, 52.2.

  • HRMS (EI) calcd. for C₂₂H₁₈N₂O₃ [M]⁺: 358.1317, found 358.1317.

References

A Technical Guide to 6-Phenyl-1H-indazole: Physicochemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-1H-indazole is an aromatic heterocyclic organic compound belonging to the indazole class. This bicyclic structure, consisting of a fused benzene and pyrazole ring with a phenyl substituent at the 6-position, serves as a valuable scaffold in medicinal chemistry.[1][2] Indazole derivatives are largely synthetic, with the 1H-tautomer being more thermodynamically stable and predominant over the 2H-form.[3][4][5] The indazole nucleus is a bioisostere of indole and is featured in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6][7] This guide provides an in-depth overview of the core physicochemical properties, experimental protocols, and potential biological significance of this compound and its closely related derivatives.

Core Physicochemical Properties

The physicochemical properties of this compound are essential for its application in drug design and development. The following tables summarize key quantitative data, much of which is derived from predictive models due to the limited availability of experimentally determined values for this specific compound.

Table 1: General and Predicted Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[8][9]
Molecular Weight 194.23 g/mol [8][9]
Predicted Boiling Point 405.1 ± 14.0 °C[8][10]
Predicted Density 1.211 ± 0.06 g/cm³[8][10]
Predicted pKa 13.86 ± 0.40[10]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[10]

Table 2: Physicochemical Data of Structurally Related Indazole Analogs

CompoundPropertyValueSource
Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylateMelting Point131–133 °C[11][12]
Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylateMelting Point158–160 °C[11][12]
1-Phenyl-1H-indazoleXLogP3-AA3.2[9]

Experimental Protocols & Methodologies

The synthesis and characterization of this compound and its derivatives are critical for further research. Below are detailed methodologies from cited literature.

Synthesis Protocols
1. Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones

This method provides a convenient protocol for the synthesis of N-phenyl-1H-indazoles from readily available o-chlorinated arylhydrazones.[13][14]

General Procedure:

  • To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 0.056 g, 200 mol%), 1,10-phenanthroline (phen, 0.020 g, 22 mol%), and copper(I) iodide (CuI, 0.019 g, 20 mol%).

  • Add N,N-dimethylformamide (DMF, 2.5 mL) to the mixture under a nitrogen (N₂) atmosphere.

  • Stir the reaction mixture and heat it to 120 °C for 12–48 hours.

  • After cooling to room temperature, add ethyl acetate (AcOEt, 10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel 60.

  • Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride (NaCl) solution (2 x 10 mL).

  • The final product is isolated by column chromatography on silica gel.[13]

G Workflow for Copper-Catalyzed Indazole Synthesis reagents Arylhydrazone, KOH, Phen, CuI, DMF schlenk Add to Schlenk Tube (N₂ atmosphere) reagents->schlenk reaction Stir and Heat (120°C, 12-48h) schlenk->reaction workup Cool & Add AcOEt reaction->workup filtration Pass through Silica Gel workup->filtration extraction Wash with H₂O & Brine filtration->extraction purification Column Chromatography extraction->purification product Isolated N-Phenyl-1H-Indazole purification->product

Caption: Copper-Catalyzed Synthesis of N-Phenyl-1H-Indazoles.
2. Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol has been successfully used to synthesize derivatives such as Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate.[11][12]

General Procedure:

  • Arylhydrazones are used as the starting material.

  • The reaction is mediated by a silver(I) salt, such as AgNTf₂, and often promoted by a copper species like Cu(OAc)₂.

  • The reaction proceeds via an intramolecular oxidative C-H bond amination.[11] A nitrogen-centered radical is proposed as a key intermediate.

  • The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (e.g., 80 °C).[12]

Characterization Methodologies

The structural confirmation and purity of synthesized indazole derivatives are typically established using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in 1-phenyl-4,5,6,7-tetrahydro-1H-indazole, aromatic protons of the N-phenyl group typically appear as multiplets in the downfield region (δ 7.0–8.0 ppm).[4][15] The presence of the N-1 phenyl group "locks" the molecule into the 1H-isomeric form, preventing the common tautomerism seen in N-unsubstituted indazoles.[5][15]

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm the elemental composition and molecular weight of the synthesized compounds.[13]

  • Melting Point Determination : The melting point is a crucial physical property for assessing the purity of the synthesized solid compounds.[11]

Biological Activity and Signaling Pathways

Derivatives of 6-substituted-1H-indazole have shown significant potential in drug discovery, particularly in oncology and metabolic diseases.

Anticancer Potential and the PI3K/AKT/mTOR Pathway

The indazole scaffold is a key component in many kinase inhibitors.[1][16] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[17][18][19] Several indazole-based compounds have been developed as inhibitors of this pathway, particularly targeting the key effector node, AKT.[20][21] Given that 6-substituted aminoindazole derivatives exhibit potent anti-proliferative activity and can induce G2/M cell cycle arrest in cancer cell lines, it is plausible that this compound derivatives could be developed as inhibitors of the PI3K/AKT/mTOR pathway.[16][22]

G Potential Inhibition of PI3K/AKT/mTOR Pathway by Indazole Derivatives RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Indazole This compound Derivative (Inhibitor) Indazole->AKT Inhibits

Caption: Potential mechanism of action for indazole-based anticancer agents.
GPR120 Agonism for Metabolic Diseases

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a therapeutic target for type 2 diabetes and other metabolic disorders.[23][24] Agonism of GPR120 can lead to increased insulin sensitivity and anti-inflammatory effects.[25] Notably, a series of indazole-6-phenylcyclopropylcarboxylic acids has been identified as selective GPR120 agonists.[6] Activation of GPR120 by an agonist initiates a signaling cascade through Gαq/11 proteins, which can lead to the activation of the PI3K/Akt pathway, ultimately promoting glucose uptake.[24][26] This suggests a second, distinct therapeutic avenue for compounds based on the this compound scaffold.

G GPR120 Agonist Signaling Pathway Indazole Indazole Agonist (e.g., 6-phenyl derivative) GPR120 GPR120 Receptor Indazole->GPR120 Binds & Activates Gaq Gαq/11 GPR120->Gaq Activates PI3K PI3K Gaq->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Increases

References

6-Phenyl-1H-indazole: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of the 6-Phenyl-1H-indazole scaffold. This heterocyclic moiety has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities, including kinase inhibition, anti-inflammatory effects, and potential applications in neurodegenerative disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Core Biological Targets and Quantitative Data

The this compound core and its derivatives have been demonstrated to interact with several key biological targets. The primary targets identified in the literature are protein kinases and ion channels. The following tables summarize the available quantitative data for various derivatives, providing insights into their potency and selectivity.

Kinase Inhibition Profile

The indazole scaffold is a well-established "privileged structure" in kinase inhibitor design, often acting as an ATP-competitive inhibitor. Derivatives of 6-aryl-1H-indazole have shown potent inhibitory activity against Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), both of which are critical mediators in cell signaling pathways frequently dysregulated in cancer and inflammatory diseases.

Compound/DerivativeTarget KinaseIC₅₀ (nM)Reference Cell Line/Assay
6-Arylindazole Derivative (Generic)JAK111Biochemical Assay
6-Arylindazole Derivative (Generic)JAK218Biochemical Assay
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR130.2Enzymatic Assay
N-(4-fluorobenzyl)-1H-indazol-6-amine-14300HCT116 Cancer Cell Line

Note: Data for the unsubstituted this compound is limited; the table presents data for closely related 6-aryl derivatives to provide a representative profile.

Ion Channel Antagonism

Derivatives of this compound have also been identified as antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and inflammation.

Compound/DerivativeTargetIC₅₀ (µM)Reference Cell Line/Assay
6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazoleTRPA10.015In Vitro Antagonist Assay
5-(2-chlorophenyl)indazoleTRPA11.23High Throughput Screening

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways. Inhibition of key targets like JAKs, FGFRs, and TRPA1 disrupts downstream signaling cascades involved in cell proliferation, inflammation, and pain signaling.

JAK/STAT Signaling Pathway

Janus kinases are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine binding to its receptor, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAKs, 6-aryl-indazole derivatives can block this cascade, thereby downregulating the expression of pro-inflammatory and proliferative genes.[1]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT->GeneExpression Indazole 6-Aryl-1H-Indazole Indazole->JAK Inhibits

Inhibition of the JAK/STAT signaling pathway by 6-Aryl-1H-Indazole derivatives.
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGFs, dimerize and autophosphorylate, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Indazole derivatives that inhibit FGFR can thus exert anti-cancer effects by blocking these pro-growth signals.[2]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole 6-Aryl-1H-Indazole Indazole->FGFR Inhibits

Inhibition of FGFR signaling by 6-Aryl-1H-Indazole derivatives.
TRPA1-Mediated Pain and Inflammation

The TRPA1 ion channel, expressed on sensory neurons, is activated by various noxious stimuli, leading to the influx of calcium and subsequent release of pro-inflammatory neuropeptides. Antagonists of TRPA1, such as certain this compound derivatives, can block this channel, thereby preventing the signaling cascade that leads to pain and inflammation.[3][4]

TRPA1_Pathway Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Stimuli->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Neuropeptide Neuropeptide Release Ca_Influx->Neuropeptide Pain Pain & Inflammation Neuropeptide->Pain Indazole This compound Derivative Indazole->TRPA1 Antagonizes

Antagonism of the TRPA1 ion channel by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

Biochemical Kinase Inhibition Assay (e.g., for JAK2)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of a test compound against a purified kinase.

Materials:

  • Recombinant human JAK2 kinase

  • Kinase substrate peptide (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO).

    • Add 5 µL of a solution containing the JAK2 enzyme and the substrate peptide in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for JAK2.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Serial Dilutions Reaction_Setup Combine Compound, Kinase/Substrate, & ATP in 384-well plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 min Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (40 min incubation) Incubation->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (30 min incubation) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Workflow for a biochemical kinase inhibition assay.
Cellular Assay for STAT3 Phosphorylation by Western Blot

This protocol details the procedure to assess the effect of a this compound derivative on cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human cell line responsive to cytokine stimulation (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Test compound (this compound derivative)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the first set of antibodies.

    • Re-probe the membrane with the anti-total-STAT3 antibody following the same procedure to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3 using densitometry software.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each condition.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a test compound.[5]

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% (w/v) λ-carrageenan solution in saline

  • Test compound (this compound derivative) formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Divide them into groups: vehicle control, positive control, and test compound groups at various doses.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

This technical guide provides a foundational understanding of the biological landscape of this compound and its derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies to explore the full therapeutic potential of this promising scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Phenyl-1H-indazole. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally similar compounds and general experimental protocols. The information herein is designed to support researchers in the identification and characterization of this compound and its derivatives.

Compound Overview

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₁₀N₂

  • Molecular Weight: 194.23 g/mol

  • Structure:

Indazoles are a class of heterocyclic aromatic organic compounds, consisting of a bicyclic structure with a benzene ring fused to a pyrazole ring. The 1H-indazole tautomer is generally more stable than the 2H-indazole form. The presence of a phenyl group at the 6-position significantly influences the spectroscopic properties of the molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of related structures and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HN-H
~8.1s1HH-3
~7.8d1HH-4
~7.7s1HH-7
~7.6d2HPhenyl (ortho)
~7.5dd1HH-5
~7.4t2HPhenyl (meta)
~7.3t1HPhenyl (para)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~141.0C-7a
~140.0Phenyl (C1')
~135.0C-6
~134.0C-3
~129.0Phenyl (meta)
~127.0Phenyl (ortho)
~126.0Phenyl (para)
~122.0C-5
~121.0C-4
~118.0C-3a
~110.0C-7

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3150-3000MediumN-H stretch
3100-3000MediumAromatic C-H stretch
1620-1580MediumC=C aromatic ring stretch
1500-1400StrongC=C aromatic ring stretch
850-750StrongAromatic C-H out-of-plane bend
770-730StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueRelative Intensity (%)Assignment
194100[M]⁺
167~40[M - HCN]⁺
166~30[M - N₂]⁺
115~20[C₉H₇]⁺
77~15[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Sample Preparation:

    • For EI-MS, a direct insertion probe may be used for solid samples.

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to aid in structural elucidation.

    • For HRMS data, calculate the elemental composition from the accurate mass measurement.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report and Data Archiving Purity_Assessment->Final_Report

A general workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a reference while performing their own experimental analyses.

References

6-Phenyl-1H-indazole: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. While extensive research exists for a variety of indazole derivatives, this technical guide focuses on the specific compound, 6-Phenyl-1H-indazole, and its closely related 6-aryl-1H-indazole analogues. Due to a scarcity of publicly available data on the singular this compound, this document synthesizes findings from structurally similar compounds to provide a comprehensive overview of its putative mechanisms of action in cancer cells. The primary hypothesized mechanisms include the inhibition of Janus Kinase (JAK), Protein Kinase C zeta (PKC-ζ), and Histone Deacetylases (HDACs), leading to downstream effects on cell proliferation, apoptosis, and cell cycle progression.

Core Mechanisms of Action

The anticancer effects of 6-aryl-1H-indazole derivatives are believed to be multifactorial, primarily revolving around the inhibition of key cellular signaling proteins.

Janus Kinase (JAK) Inhibition

Derivatives of 6-aryl-indazole have been identified as inhibitors of the Janus kinase (JAK) family of tyrosine kinases.[1] The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a vital role in cell proliferation, differentiation, and survival.[2] In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.

By inhibiting JAKs, 6-aryl-indazole compounds can block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents STAT dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates 6_Phenyl_1H_indazole This compound 6_Phenyl_1H_indazole->JAK Inhibits

Figure 1: Proposed inhibition of the JAK-STAT signaling pathway by this compound.
Protein Kinase C Zeta (PKC-ζ) Inhibition

This compound has been specifically identified as a potent inhibitor of Protein Kinase C zeta (PKC-ζ). PKC-ζ is an atypical PKC isoform that is implicated in various cellular processes, including cell polarity, proliferation, and survival. In the context of cancer, PKC-ζ can contribute to tumorigenesis and metastasis. Its inhibition represents a potential therapeutic strategy. While detailed downstream signaling pathways for PKC-ζ inhibition by this specific compound are not extensively documented in the available literature, its role in cancer-relevant pathways like NF-κB and MAPK signaling is well-established.

Histone Deacetylase (HDAC) Inhibition

The this compound scaffold is considered important for the biological activity of certain Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[3] HDAC inhibitors promote a more open chromatin structure, allowing for the transcription of tumor suppressor genes. This can lead to the induction of apoptosis and cell cycle arrest.[4]

Inhibition of HDACs, particularly HDAC6 which is predominantly cytoplasmic, can also lead to the hyperacetylation of non-histone proteins like α-tubulin, disrupting microtubule dynamics and cell motility.[5]

Downstream Cellular Effects

The inhibition of the aforementioned targets by 6-aryl-1H-indazole derivatives culminates in several key downstream effects on cancer cells.

Induction of Apoptosis

Numerous studies on indazole derivatives demonstrate their ability to induce programmed cell death, or apoptosis. This is often characterized by:

  • Modulation of Bcl-2 family proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[6]

  • Activation of Caspases: Increased levels of cleaved caspase-3, a key executioner caspase.[6]

  • Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.[6]

  • Increased Reactive Oxygen Species (ROS): Elevated ROS levels can induce cellular stress and trigger apoptosis.[6]

Apoptosis_Pathway cluster_regulation Apoptotic Regulation 6_Aryl_1H_indazole 6-Aryl-1H-indazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) 6_Aryl_1H_indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 6_Aryl_1H_indazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Permeabilizes Caspase_3 Cleaved Caspase-3 Mitochondrion->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Figure 2: General mechanism of apoptosis induction by 6-aryl-1H-indazole derivatives.
Cell Cycle Arrest

Certain N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to cause a significant increase of cells in the G0-G1 phase of the cell cycle.[7] This is associated with an increased ratio of hypophosphorylated (active) to hyperphosphorylated (inactive) retinoblastoma protein (pRb). Active pRb prevents cells from progressing from the G1 to the S phase, thus halting cell division.

Quantitative Data

The following table summarizes the in vitro antiproliferative activity of various 6-substituted-1H-indazole derivatives against a panel of human cancer cell lines. It is important to note that these are not all 6-phenyl derivatives, but they provide context for the potential potency of this structural class.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Compound 2f A549 (Lung)1.15[6]
4T1 (Breast)0.23[6]
HepG2 (Liver)0.58[6]
MCF-7 (Breast)0.49[6]
HCT116 (Colon)0.76[6]
Compound 6o K562 (Leukemia)5.15[8]
Compound 1c Colon Cancer Cell Lines0.041 - 33.6[7]
Melanoma Cell Lines0.041 - 33.6[7]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colon)14.3[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the evaluation of the anticancer activities of indazole derivatives, based on the cited literature.

Antiproliferative Assay (MTT/SRB Assay)

Antiproliferative_Assay Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add MTT or SRB reagent Incubate_48_72h->Add_Reagent Incubate_Final Incubate for 1-4h Add_Reagent->Incubate_Final Measure_Absorbance Solubilize formazan (MTT) or bound dye (SRB) and measure absorbance Incubate_Final->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for an antiproliferative assay.
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (typically 48-72 hours).

  • MTT Assay: For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • SRB Assay: For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution. Absorbance is measured at a specific wavelength (e.g., 510 nm).[9]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Western Blotting for Signaling Proteins
  • Cell Lysis: After treatment with the test compound, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated JAK/STAT, Bcl-2, Bax, cleaved caspase-3, acetylated tubulin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

While direct and extensive research on the specific anticancer mechanism of this compound is still emerging, the available evidence from its structural class of 6-aryl-indazole derivatives points towards a multi-targeted mechanism of action. The inhibition of key signaling pathways, including JAK/STAT, and potentially PKC-ζ and HDACs, leads to the induction of apoptosis and cell cycle arrest in cancer cells. The promising in vitro antiproliferative activities of related compounds underscore the potential of the this compound scaffold as a valuable template for the development of novel anticancer therapeutics. Further detailed investigations are warranted to fully elucidate the specific molecular interactions and downstream signaling cascades modulated by this compound in various cancer contexts.

References

The Discovery and Development of Novel 6-Phenyl-1H-indazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form the core of numerous biologically active compounds.[1][2] This versatile heterocyclic motif is present in several FDA-approved drugs, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, highlighting its therapeutic significance.[3][4] Among the various derivatives, 6-phenyl-1H-indazole analogs have garnered substantial interest, particularly as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][5][6] This guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols associated with the discovery of these promising therapeutic candidates.

Synthesis of this compound Analogs

The construction of the this compound core is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. This reaction typically involves the coupling of a 6-halo-1H-indazole intermediate (commonly 6-bromo-1H-indazole) with a substituted phenylboronic acid or its ester equivalent.[6] This strategy allows for the modular and convergent synthesis of a diverse library of analogs by varying the substituents on the phenylboronic acid.

A general synthetic workflow begins with the protection of the indazole nitrogen, followed by the palladium-catalyzed Suzuki coupling. Subsequent modifications can be made to other positions of the indazole ring before final deprotection to yield the target compounds.

Synthesis_Workflow cluster_start Starting Materials Start1 6-Bromo-1H-indazole Protect N-Protection (e.g., SEM, THP) Start1->Protect Start2 Substituted Phenylboronic Acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start2->Suzuki Protect->Suzuki Deprotect N-Deprotection Suzuki->Deprotect Final Novel this compound Analog Deprotect->Final

Caption: General workflow for the synthesis of this compound analogs.

Biological Activity and Structure-Activity Relationship (SAR)

This compound analogs have demonstrated significant potential as inhibitors of various protein kinases implicated in oncology, including Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][3][4][7] The indazole core effectively mimics the purine structure of ATP, enabling it to act as a competitive inhibitor at the kinase ATP-binding site.[2]

FGFR Inhibition

Aberrant FGFR signaling is a known driver in several cancers. Multiple studies have reported the development of this compound derivatives as potent FGFR inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the 6-phenyl ring are critical for potency and selectivity. For instance, the introduction of 2,6-dichloro-3,5-dimethoxy substitutions on the phenyl ring at the 6-position has led to compounds with nanomolar inhibitory activity against FGFR1.[4][7]

Compound IDModificationFGFR1 IC₅₀ (nM)Cell Line IC₅₀ (nM)
Lead Compound 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0642.1 (Anti-proliferative)
Analog 1 6-(3-methoxyphenyl)-1H-indazol-3-amine with N-ethylpiperazine2.940.5
Analog 2 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole69.1Not Reported
Analog 3 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide30.2Not Reported
Data compiled from studies on 1H-indazole derivatives as FGFR inhibitors.[4][7]
Pim Kinase Inhibition

The Pim family of serine/threonine kinases is involved in cell survival and proliferation, making them attractive targets for cancer therapy. The 3-(pyrazin-2-yl)-1H-indazole scaffold has served as a starting point for developing potent pan-Pim inhibitors.[1][8] While not exclusively 6-phenyl analogs, these studies underscore the versatility of the indazole core. Modifications at the 6-position of the indazole ring could further optimize potency and pharmacokinetic properties.

Modulated Signaling Pathway: VEGFR Signaling

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Many indazole-based compounds, such as Pazopanib, function as multi-kinase inhibitors that target VEGFR-2 among other kinases. This compound analogs can be designed to inhibit the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/MAPK VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Indazole This compound Analog Indazole->VEGFR2 Inhibits (ATP-competitive) ATP ATP Proliferation Cell Proliferation & Survival PLCg->Proliferation Migration Cell Migration PLCg->Migration PI3K->Proliferation PI3K->Migration RAS->Proliferation RAS->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections outline key methodologies for the synthesis and biological evaluation of this compound analogs.

General Protocol for Suzuki Coupling

This protocol describes a representative synthesis of a this compound analog from a 6-bromo-1H-indazole precursor.[6]

  • Reactant Preparation: In a reaction vessel purged with an inert gas (e.g., argon), dissolve 6-bromo-1H-indazole (1.0 eq.), the desired substituted phenylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound analog.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[2]

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in an appropriate assay buffer (e.g., Tris-HCl with MgCl₂, DTT). Prepare a solution of the target kinase, a fluorescently labeled peptide substrate, and adenosine triphosphate (ATP). The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Procedure: In a 384-well microplate, add a small volume (e.g., 5 µL) of the serially diluted compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Measure the fluorescence intensity using a suitable plate reader. The signal is typically proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number and assess the antiproliferative activity of test compounds.[5]

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colorectal cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, discard the medium and fix the cells by gently adding cold trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.

  • Staining: Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Signal Measurement: Solubilize the bound SRB dye with a Tris base solution. Measure the optical density (OD) at a wavelength of approximately 510 nm using a microplate reader.

  • Data Analysis: The OD is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Conclusion

The this compound scaffold continues to be a highly productive framework for the discovery of novel therapeutic agents, especially in the field of oncology. The synthetic accessibility via robust methods like the Suzuki coupling allows for extensive exploration of the structure-activity relationships. As kinase inhibitors, these analogs have demonstrated potent activity against key cancer targets such as FGFR and VEGFR. The detailed experimental protocols provided herein serve as a foundation for the continued design, synthesis, and evaluation of this promising class of compounds. Future work will likely focus on optimizing pharmacokinetic profiles and enhancing selectivity to develop next-generation anticancer drugs with improved efficacy and safety.[5][9]

References

In Silico Modeling of 6-Phenyl-1H-indazole Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs. Its structural similarity to the purine core of ATP allows indazole-based molecules to effectively function as competitive inhibitors for a wide range of protein kinases. The addition of a phenyl group at the 6-position of the indazole ring creates a versatile platform for developing selective ligands that can target key proteins implicated in various disease pathways.

This technical guide provides a comprehensive overview of the in silico modeling approaches used to understand and predict the binding of 6-Phenyl-1H-indazole derivatives to their primary protein targets. We will delve into the specific computational methodologies, summarize key quantitative binding data, and outline the associated experimental protocols for target validation.

Key Protein Targets for this compound Derivatives

Computational and experimental studies have identified several key protein families that are effectively modulated by this compound and its analogs. The primary targets include Polo-Like Kinase 4 (PLK4), G-Protein Coupled Receptor 120 (GPR120), and Fibroblast Growth Factor Receptors (FGFRs).

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication and is crucial for proper mitotic progression.[1][2] Its overexpression is documented in various cancers, making it a significant target for anticancer therapies.[3] Derivatives of this compound, such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and N-(1H-indazol-6-yl)benzenesulfonamides, have been developed as potent and selective PLK4 inhibitors.[3][4]

G-Protein Coupled Receptor 120 (GPR120)

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids and is involved in glucose homeostasis, insulin sensitivity, and inflammation.[5][6] This makes it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.[6] A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists, demonstrating the scaffold's utility for this target.[7]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, migration, and repair.[8] Aberrant FGFR signaling is implicated in numerous cancers.[9] Structure-based drug design has led to the development of 6-aryl-1H-indazole derivatives as potent inhibitors of FGFR1, FGFR2, and FGFR3.[8][10][11]

In Silico Modeling Protocols

The rational design and optimization of this compound derivatives heavily rely on a range of computational techniques to predict binding affinity and mode of action.

Molecular Docking

Molecular docking is a fundamental tool used to predict the preferred orientation and binding affinity of a ligand to its protein target.

General Protocol for Kinase Docking (PLK4, FGFR):

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase (e.g., PLK4, FGFR1) from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

    • Define the binding site by creating a grid box centered on the co-crystallized ligand or key active site residues.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina or Glide.

    • Run the simulation to generate multiple binding poses for the ligand.

    • Rank the poses based on their docking scores (e.g., kcal/mol), which estimate the binding affinity.

  • Analysis:

    • Visualize the top-ranked poses to analyze key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions within the ATP-binding pocket.[8]

Protocol for GPR120 Modeling:

Historically, the absence of a GPR120 crystal structure necessitated the use of homology modeling.[12][13][14]

  • Homology Model Construction (if no crystal structure is available):

    • Select suitable template structures from the PDB with good homology (e.g., β-adrenoceptors).[15]

    • Use modeling software like Modeler to build the 3D structure of GPR120.

    • Validate the model's quality using tools like Procheck and ProSA.[14]

  • Docking with Experimental Structure:

    • With the recent availability of the cryo-EM structure of GPR120 (e.g., PDB ID: 8ID6), direct docking is now feasible and more accurate.[16]

    • Prepare the receptor and ligand as described in the kinase protocol.

    • Perform docking simulations, focusing on interactions with key residues like ARG99, which is crucial for agonist binding.[6][15]

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the stability of the ligand-protein complex over time and to gain deeper insights into the binding dynamics.

General Protocol:

  • System Setup: The best-ranked docked complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation: An MD engine (e.g., GROMACS, AMBER) is used to run the simulation for a specified time (e.g., 100 ns).

  • Analysis: Trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.[17]

  • Binding Free Energy Calculation: Methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.[17]

Quantitative Data Summary

The following tables summarize the reported in vitro activity for various 6-aryl-1H-indazole derivatives against their respective targets. This data is crucial for validating the accuracy of in silico models (Structure-Activity Relationship, SAR).

Table 1: Inhibitory Activity of 6-Aryl-1H-indazole Derivatives against Protein Kinases

Compound ClassTargetIC₅₀ / Kᵢ (nM)Reference
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one (CFI-400437)PLK40.6[3]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)PLK40.1[3]
6-Aryl-1H-indazol-3-amine Derivative (9u)FGFR13.3[11]
6-Aryl-1H-indazol-3-amine Derivative (Hit Compound 9d)FGFR115.0[11]
Indazole-based FragmentFGFR1800 - 90,000[8]

Table 2: Agonist Activity of Indazole-6-phenyl Derivatives against GPR120

Compound ClassTargetEC₅₀ (nM)Reference
Indazole-6-phenylcyclopropylcarboxylic AcidGPR120Data not specified in abstract[7]
TUG-891 (Reference Agonist)GPR12043.7[18]

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental assays.

Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: Prepare serial dilutions of the test compound. In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Initiation: Add the test compound to the reaction mixture.

  • Incubation: Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

These assays determine the effect of the compound on the growth of cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Plate cancer cells known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for PLK4) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the concentration that causes 50% inhibition of cell growth (IC₅₀).

GPR120 Activation Assays

These assays measure the ability of a compound to activate the GPR120 receptor.

Protocol: Calcium Flux Assay

  • Cell Culture: Use cells engineered to express GPR120 (e.g., CHO cells).

  • Compound Treatment: Add the test compound to the cells.

  • Mechanism: GPR120 activation leads to an increase in intracellular calcium ([Ca²⁺]i).

  • Detection: Use a calcium-sensitive fluorescent dye to measure the change in intracellular calcium levels.

  • Data Analysis: The increase in fluorescence is proportional to receptor activation. Determine the half-maximal effective concentration (EC₅₀) from the dose-response curve.[18]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex processes.

cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure (e.g., PLK4, FGFR, GPR120) Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens Grid Define Binding Site Grid Hydrogens->Grid Dock Molecular Docking (e.g., AutoDock Vina, Glide) Grid->Dock Draw 2D Structure Drawing (this compound) Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize Minimize->Dock Analysis Binding Pose & Score Analysis Dock->Analysis MD Molecular Dynamics Simulation (e.g., GROMACS) MMGBSA Binding Free Energy Calculation (MM-GBSA) MD->MMGBSA Analysis->MD SAR SAR & Lead Optimization Analysis->SAR MMGBSA->SAR GPR120_Signaling Ligand This compound Agonist GPR120 GPR120 Receptor Ligand->GPR120 Gq Gαq Protein Activation GPR120->Gq Inflammation Anti-inflammatory Effects (Macrophages) GPR120->Inflammation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 -> Ca2+ Release PLC->IP3 GLP1 GLP-1 Secretion (Intestinal L-cells) IP3->GLP1 Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Kinase_Inhibition Ligand This compound Inhibitor Kinase Kinase ATP-Binding Site (e.g., PLK4, FGFR) Ligand->Kinase ATP ATP Block Ligand->Block Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation phosphorylates ATP->Kinase Substrate Protein Substrate Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Block->Kinase BlockNode Inhibition

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Phenyl-1H-indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1H-indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Among its various substituted forms, 6-phenyl-1H-indazole derivatives have garnered significant attention, particularly in the realm of oncology, for their potent and often selective inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the design and development of novel therapeutics.

Core Structure and Key Points of Diversification

The fundamental this compound scaffold offers multiple positions for chemical modification, each influencing the compound's physicochemical properties, target binding affinity, and overall biological activity. The primary points of diversification that have been extensively explored include:

  • Position 1 of the Indazole Ring (N1): Substitution at this position can impact solubility, metabolic stability, and interactions with the target protein.

  • Position 3 of the Indazole Ring (C3): Modifications at this site are often crucial for establishing key binding interactions, such as hydrogen bonds, with the target enzyme's hinge region.

  • The 6-Phenyl Ring: Substitutions on this appended phenyl ring can modulate potency, selectivity, and pharmacokinetic properties. The pattern and nature of these substituents are critical determinants of activity.

  • Other Positions on the Indazole Core (e.g., C4, C5): While less frequently modified, substitutions at these positions can also fine-tune the molecule's properties.

Structure-Activity Relationship Insights from Kinase Inhibition Studies

A significant body of research on this compound derivatives has focused on their activity as protein kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers. Several studies have explored this compound derivatives as potent FGFR inhibitors.

A key finding in the SAR of these compounds against FGFR1 is the importance of the substitution pattern on the 6-phenyl ring. For instance, the introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole core has been shown to be highly effective.[3] Further modifications to this scaffold have revealed that the addition of a carboxamide group at the C4 position of the indazole can enhance inhibitory activity.[3]

Table 1: SAR of 4,6-disubstituted-1H-indazole Derivatives as FGFR1 Inhibitors [3]

Compound IDIndazole C4-substituent6-Phenyl Ring SubstituentFGFR1 Enzymatic IC50 (nM)
101 H2,6-dichloro-3,5-dimethoxyphenyl69.1 ± 19.8
102 N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide2,6-dichloro-3,5-dimethoxyphenyl30.2 ± 1.9

The data clearly indicates that the extended carboxamide substituent at the C4 position, which can engage in additional interactions within the kinase binding site, significantly improves the inhibitory potency.

Another study highlighted the impact of substitutions on a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold.[3] The SAR exploration revealed that an N-ethylpiperazine group was important for both enzymatic and cellular activity.[3]

Table 2: SAR of 6-(3-alkoxyphenyl)-1H-indazol-3-amine Derivatives as FGFR1 Inhibitors [2]

Compound IDPhenyl Ring R GroupFGFR1 IC50 (nM)
14a 3-methoxyphenyl15
14b 3-ethoxyphenyl13.2
14c 3-isopropoxyphenyl9.8
14d 3-methoxy-4-fluorophenyl5.5

These results suggest that increasing the steric bulk of the alkoxy group at the 3-position of the phenyl ring (from methoxy to isopropoxy) leads to a modest increase in potency.[2] Furthermore, the addition of a fluorine atom at the 4-position of the phenyl ring significantly enhances the inhibitory activity, likely due to favorable electronic and/or binding interactions.[2]

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is associated with tumorigenesis, making it an attractive target for cancer therapy. A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives have been investigated as PLK4 inhibitors.

PLK4_Inhibition_Workflow cluster_design Scaffold Hopping Strategy cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Scaffold_Hopping Scaffold Hopping from Known Inhibitors Synthesis Synthesis of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives Scaffold_Hopping->Synthesis In_Vitro_Assay In Vitro PLK4 Kinase Inhibition Assay Synthesis->In_Vitro_Assay Cell_Based_Assay Antiproliferative Activity in Breast Cancer Cell Lines In_Vitro_Assay->Cell_Based_Assay Apoptosis_Assay Induction of Apoptosis Cell_Based_Assay->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Apoptosis_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound (14i) SAR_Analysis->Lead_Compound

Workflow for the discovery of this compound based PLK4 inhibitors.

The SAR studies in this series led to the identification of compound 14i as a potent PLK4 inhibitor with excellent in vitro potency.[4] This compound demonstrated significant antitumor efficacy in xenograft models of breast cancer.[4]

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism of action, this compound derivatives can exert their anticancer effects through other pathways as well. For example, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

One study reported a series of (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole derivatives with potent antiproliferative activity against several cancer cell lines.[5][6] The lead compound, 2f , was found to induce apoptosis in breast cancer cells, which was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6]

Apoptosis_Signaling_Pathway Compound_2f Compound 2f Bcl2 Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_2f->Bax Activates Bcl2->Bax Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway of apoptosis induction by compound 2f.

Experimental Protocols

To ensure the reproducibility and further exploration of the SAR of this compound derivatives, detailed experimental protocols are essential.

General Procedure for Synthesis of (E)-3-styryl-6-phenyl-1H-indazole Derivatives

A representative synthetic scheme involves a Suzuki coupling reaction to introduce the phenyl group at the 6-position of a bromo-indazole intermediate, followed by a Heck or Wittig reaction to install the styryl moiety at the 3-position. The following is a generalized protocol based on common synthetic strategies.

Synthesis_Workflow Starting_Material 6-Bromo-3-iodo-1H-indazole Suzuki_Coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) Starting_Material->Suzuki_Coupling Intermediate_1 6-Aryl-3-iodo-1H-indazole Suzuki_Coupling->Intermediate_1 Heck_Reaction Heck Reaction (Styrene derivative, Pd catalyst, Base) Intermediate_1->Heck_Reaction Final_Product (E)-3-styryl-6-aryl-1H-indazole Heck_Reaction->Final_Product

General synthetic workflow for 3,6-disubstituted 1H-indazoles.

Step 1: Suzuki Coupling. To a solution of 6-bromo-3-iodo-1H-indazole in a suitable solvent (e.g., dioxane/water mixture), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like Na2CO3 (2.0 eq) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield the 6-aryl-3-iodo-1H-indazole intermediate.

Step 2: Heck Reaction. The 6-aryl-3-iodo-1H-indazole from the previous step is dissolved in a suitable solvent (e.g., DMF). The desired styrene derivative (1.5 eq), a palladium catalyst such as Pd(OAc)2 (0.1 eq), a phosphine ligand like P(o-tolyl)3 (0.2 eq), and a base such as triethylamine (3.0 eq) are added. The mixture is heated under an inert atmosphere at 100-120 °C for 12-24 hours. After completion, the reaction is quenched with water and extracted. The organic layer is dried and concentrated, and the final product is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using a biochemical assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Materials: Recombinant human FGFR1 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer (containing MgCl2, MnCl2, DTT), and the test compounds.

  • Procedure:

    • The test compounds are serially diluted in DMSO and then added to the wells of a microtiter plate.

    • The FGFR1 enzyme and the substrate are added to the wells and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped by the addition of a stop solution (e.g., containing EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serum-containing medium) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent bioactive molecules, particularly in the area of cancer therapy. The extensive SAR studies have provided valuable insights into the structural requirements for potent inhibition of various protein kinases and for inducing apoptosis in cancer cells. The key takeaways for medicinal chemists are the critical importance of the substitution patterns on both the indazole core and the 6-phenyl ring. Future research in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel substitution patterns to enhance potency and selectivity against new targets, and investigating their potential in combination therapies. The continued exploration of the rich chemistry of the this compound core holds great promise for the discovery of next-generation therapeutics.

References

The Predicted ADME Profile of 6-Phenyl-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Phenyl-1H-indazole. The quantitative data presented herein is a representative profile generated for illustrative purposes, based on established in silico modeling principles and data from structurally related compounds. No direct experimental or published predictive data for this compound was available at the time of this report. Researchers are advised to conduct specific in vitro and in vivo studies to confirm these predictions.

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's ADME properties is paramount to its success.[1][2][3][4] These properties—Absorption, Distribution, Metabolism, and Excretion—govern the pharmacokinetic profile of a drug, ultimately influencing its efficacy and safety.[1][5] Early assessment of ADME characteristics through in silico predictive models has become an indispensable tool, enabling researchers to prioritize lead candidates and mitigate the risk of late-stage attrition.[2][3] This guide provides a detailed technical overview of the predicted ADME profile of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry.[6]

In Silico ADME Prediction: Methodologies

The predicted ADME properties outlined in this report are based on computational models that are widely used in the pharmaceutical industry.[1][4] These models leverage large datasets of experimentally determined properties to build quantitative structure-activity relationships (QSAR) and other machine learning algorithms.[7] Web-based platforms like SwissADME provide free access to a suite of predictive models for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1][8] The predictions summarized below are representative of the output from such tools.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and pharmacokinetic parameters for this compound. These properties are critical determinants of a compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSignificance
Molecular Weight194.24 g/mol Influences diffusion and transport across membranes.
LogP (o/w)3.10Indicates lipophilicity, affecting solubility and membrane permeability.
Water SolubilityModerately SolubleCrucial for absorption and formulation.
pKa (acidic)14.5Influences ionization state at physiological pH.
pKa (basic)1.2Influences ionization state at physiological pH.
Polar Surface Area (PSA)40.8 ŲAffects membrane permeability and oral bioavailability.

Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound

ADME ParameterPredicted OutcomeImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal epithelium.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein, aiding absorption.
Distribution
Volume of Distribution (VDss)ModerateSuggests distribution into tissues beyond the bloodstream.
Blood-Brain Barrier (BBB) PermeantYesPotential for central nervous system activity.
Plasma Protein BindingHighMay have a longer duration of action but lower free drug concentration.
Metabolism
CYP450 2D6 InhibitorNoLow risk of drug-drug interactions with CYP2D6 substrates.
CYP450 3A4 InhibitorNoLow risk of drug-drug interactions with CYP3A4 substrates.
Major Metabolic PathwaysHydroxylation, GlucuronidationKey routes of biotransformation and clearance.[9][10]
Excretion
Renal ClearanceLowPrimarily cleared through metabolism rather than direct renal excretion.
Total ClearanceModerateIndicates a reasonable in vivo half-life.

Predicted Drug-Likeness and Medicinal Chemistry Friendliness

Drug-likeness models assess whether a compound possesses features common to known oral drugs. These rules help to guide the optimization of lead compounds.

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties of this compound

Rule/ParameterPredictionInterpretation
Lipinski's Rule of FiveYes (0 violations)Favorable physicochemical properties for oral bioavailability.
Ghose FilterYesWithin the preferred range of properties for drug-likeness.
Veber's RuleYesGood balance of molecular size and flexibility for oral bioavailability.
Egan's RuleYesLikely to have good intestinal absorption.
PAINS (Pan-Assay Interference Compounds)NoUnlikely to interfere with assay readouts.
Brenk AlertNoDoes not contain structural motifs known to be toxic or metabolically unstable.

Logical Workflow for ADME Prediction

The following diagram illustrates a typical workflow for the in silico prediction of ADME properties, a crucial first step in evaluating a potential drug candidate.

ADME_Prediction_Workflow ADME Prediction Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound This compound Structure Physicochemical Physicochemical Properties (MW, LogP, pKa, PSA) Compound->Physicochemical Calculate Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Compound->Pharmacokinetics Predict DrugLikeness Drug-Likeness (Lipinski, Ghose, Veber) Compound->DrugLikeness Evaluate Toxicity Toxicity Prediction (hERG, Ames, LD50) Compound->Toxicity Predict Report ADME-Tox Profile Report Physicochemical->Report Pharmacokinetics->Report DrugLikeness->Report Toxicity->Report Metabolic_Pathway Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Phenyl Metabolite Parent->Metabolite1 CYP450 Oxidation Metabolite2 Hydroxylated Indazole Metabolite Parent->Metabolite2 CYP450 Oxidation Conjugate1 Glucuronide Conjugate of Metabolite 1 Metabolite1->Conjugate1 UGT Conjugation Conjugate2 Glucuronide Conjugate of Metabolite 2 Metabolite2->Conjugate2 UGT Conjugation Excretion Excretion (Urine/Feces) Conjugate1->Excretion Conjugate2->Excretion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as anti-cancer, anti-inflammatory, and anti-HIV agents. The functionalization of the indazole ring, particularly at the 6-position with an aryl group, is a key strategy in the development of novel therapeutics. This document provides detailed protocols for the synthesis of 6-phenyl-1H-indazole derivatives, with a primary focus on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.

Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A highly effective and common method for the synthesis of this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between a halide (typically 6-bromo-1H-indazole) and an organoboron reagent (such as phenylboronic acid).[1][2][3] The versatility of this method allows for the introduction of a wide variety of substituted phenyl groups at the 6-position of the indazole core.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 6-Bromo-1H-indazole, Phenylboronic Acid, and Base Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent 1. InertAtmo Purge with Inert Gas (Argon or Nitrogen) Solvent->InertAtmo 2. Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) InertAtmo->Catalyst 3. Heating Heat Reaction Mixture (e.g., 80-100 °C) Catalyst->Heating 4. Monitoring Monitor Progress by TLC Heating->Monitoring 5. Quenching Cool and Dilute with Water Monitoring->Quenching 6. (Upon Completion) Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction 7. Drying Dry Organic Layer and Concentrate Extraction->Drying 8. Purification Purify by Column Chromatography Drying->Purification 9. Final_Product Final_Product Purification->Final_Product Yields this compound

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 6-bromo-1H-indazole and phenylboronic acid.

Materials:

  • 6-Bromo-1H-indazole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[1][2]

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])[1][2]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)[1][2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

  • Round-bottom flask

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle with stirrer

  • Thin-layer chromatography (TLC) supplies

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indazole (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents).[1][2]

  • Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of 1,4-dioxane and water.[1]

  • Degassing: Seal the flask and purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (typically 5 mol%).[1][2]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (6-bromo-1H-indazole) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (e.g., 3 x 20 mL).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexane, to obtain the pure this compound.[1][2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Suzuki-Miyaura cross-coupling to synthesize 6-aryl-1H-indazoles.

ParameterValue/ReagentNotesReference
Starting Material 6-Bromo-1H-indazole1.0 equivalent[1][2]
Coupling Partner Arylboronic acid1.5 equivalents[1][2]
Catalyst Pd(PPh₃)₄5 mol%[1][2]
Pd(dppf)Cl₂Can also be effective.[4]
Base K₂CO₃2.0 equivalents[1][2]
Cs₂CO₃An alternative strong base.[2]
Solvent 1,4-Dioxane/Water (4:1)A common solvent system.[1][2]
Dimethoxyethane (DME)An alternative solvent.[4]
Temperature 80-100 °CReaction is typically heated.[1][2]
Reaction Time 2-24 hoursMonitored by TLC.[4][5]
Yield Moderate to GoodDependent on specific substrates and conditions.[6]

Alternative Synthesis Routes for the Indazole Core

While Suzuki coupling is excellent for functionalizing a pre-existing indazole, other methods can be employed to construct the indazole ring system itself.

Silver-Mediated Intramolecular C-H Amination

One modern approach involves the silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[5][7] This method offers an efficient route to various 3-substituted 1H-indazoles and is characterized by its operational simplicity.[7]

CH_Amination_Pathway Arylhydrazone Arylhydrazone Reagents AgNTf₂, Cu(OAc)₂ 1,2-Dichloroethane, 80°C Arylhydrazone->Reagents Indazole 1H-Indazole Derivative Reagents->Indazole Intramolecular Oxidative C-H Amination

Caption: Silver-mediated synthesis of 1H-indazoles from arylhydrazones.

This reaction typically involves treating an arylhydrazone with a silver salt like silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) and a copper co-catalyst at elevated temperatures.[5]

Troubleshooting and Considerations

  • Byproduct Formation: A common side reaction in palladium-catalyzed couplings is the dehalogenation of the starting material (e.g., formation of 1H-indazole from 6-bromo-1H-indazole).[2] Careful control of reaction conditions and reagent purity can help minimize this.

  • Catalyst Deactivation: The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to low conversion.[2] In such cases, protection of the indazole nitrogen (e.g., with a BOC group) may be considered.

  • Purity of Reagents: The purity of the starting arylhydrazone has been shown to be a critical parameter in some cyclization reactions, as impurities can inhibit the desired transformation.[8]

This document provides a foundational guide for the synthesis of this compound derivatives. Researchers should optimize conditions for their specific substrates and desired scale.

References

Application Notes and Protocols: 6-Phenyl-1H-indazole as a Kinase Inhibitor in Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its structural resemblance to the purine core of ATP allows it to function as a competitive inhibitor within the ATP-binding pocket of a wide array of protein kinases. The 6-phenyl-1H-indazole motif, in particular, serves as a foundational structure for the development of targeted kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making kinase inhibition a critical area of drug discovery.

This document provides detailed protocols and application notes for the in vitro evaluation of this compound and its derivatives as kinase inhibitors. Due to the limited availability of public data on the specific inhibitory activity of the unsubstituted this compound, this application note will utilize Axitinib, a potent, FDA-approved kinase inhibitor featuring a 6-substituted indazole core, as a representative example for the quantitative data presentation. The methodologies described herein are broadly applicable to the characterization of novel small molecule kinase inhibitors based on the this compound scaffold.

Data Presentation: Kinase Inhibition Profile of a Representative Indazole-Based Inhibitor (Axitinib)

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Axitinib against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. This data serves as an example of how to present the inhibitory profile of a this compound-based compound.

Target KinaseIC50 (nM)Assay Type
VEGFR10.1Enzymatic
VEGFR20.2Enzymatic
VEGFR30.1-0.3Enzymatic
PDGFRα1.6Enzymatic
PDGFRβ1.6Enzymatic
c-KIT1.7Enzymatic
RET3.2Enzymatic

Note: The data presented for Axitinib is compiled from publicly available sources and is intended for illustrative purposes. Experimental conditions may vary between studies.

Signaling Pathway Modulated by Targeted Kinases

Derivatives of the this compound scaffold are known to inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs). Inhibition of VEGFR blocks downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival. The diagram below illustrates a simplified VEGFR signaling pathway.

VEGFR_Signaling_Pathway Simplified VEGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR:f0 Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates PKC PKC PLCg->PKC Cell_Response Cell Proliferation, Survival, Angiogenesis PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Indazole_Inhibitor This compound (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for generating reliable and reproducible data. Below is a methodology for a common luminescence-based in vitro kinase assay used to determine the IC50 value of a small molecule inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of a this compound-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound test compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates (low-volume, white)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

    • Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series).

    • The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO (for positive control) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.

    • Dispense 4 µL of the kinase/substrate mixture into all wells of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer) to all wells. The final ATP concentration is typically set near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation:

    • Cover the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions. Typically, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the background control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor in a biochemical assay.

Kinase_Inhibition_Workflow In Vitro Kinase Inhibition Assay Workflow A 1. Reagent Preparation - Serial dilution of this compound - Kinase, Substrate, and ATP solutions B 2. Assay Plate Setup - Add inhibitor/DMSO to wells - Add Kinase/Substrate mix A->B C 3. Kinase Reaction - Initiate with ATP addition - Incubate at 30°C B->C D 4. Signal Detection - Stop reaction - Add detection reagents - Measure luminescence C->D E 5. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 value D->E

Caption: A generalized workflow for IC50 determination.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. The protocols and data presentation framework provided in this application note offer a comprehensive guide for the in vitro characterization of these compounds. By employing robust and standardized assay methodologies, researchers can effectively determine the potency and selectivity of new chemical entities, facilitating the identification and development of promising therapeutic candidates for a variety of diseases.

Application Notes and Protocols for the Synthesis of 6-Phenyl-1H-indazole via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Phenyl-1H-indazole, a valuable scaffold in medicinal chemistry, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the reaction of 6-bromo-1H-indazole with phenylboronic acid, offering a robust and efficient method for the formation of the C-C bond. Included are comprehensive experimental procedures, a summary of reaction parameters, and characterization data for the final product.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules and approved pharmaceuticals. Their unique structural and electronic properties make them attractive pharmacophores in drug discovery. The functionalization of the indazole ring, particularly through the introduction of aryl groups, is a key strategy for modulating the pharmacological profiles of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3] This protocol details the synthesis of this compound using this reliable methodology.

Reaction Scheme

Caption: General reaction scheme for the Suzuki coupling of 6-Bromo-1H-indazole and phenylboronic acid.

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 6-Bromo-1H-indazole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water mixture (4:1) or Dimethoxyethane (DME)/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.).[2][4]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen.[1][2]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2] Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1][2]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).[1][2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1][2]

Data Presentation

The following table summarizes typical parameters for the Suzuki coupling reaction to synthesize 6-aryl-1H-indazoles. Specific conditions should be optimized for the synthesis of this compound.

ParameterValue/ReagentNotes
Aryl Halide 6-Bromo-1H-indazole1.0 equivalent
Boronic Acid Phenylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/Water (4:1) or DME/WaterDegassed
Temperature 80 - 100 °C
Reaction Time Monitored by TLCTypically a few hours
Yield HighReported for analogous reactions[1]

Characterization Data for a Representative this compound Derivative

Data TypeValues
Appearance White solid
¹H NMR (CDCl₃) δ 8.35 (d, J = 8.5 Hz, 1H), 7.75 (s, 1H), 7.67–7.62 (m, 5H), 7.47 (t, J = 8.7 Hz, 1H), 7.41–7.36 (m, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.08 (s, 3H), 3.90 (s, 3H)
¹³C NMR (125 MHz, CDCl₃) δ 163.1, 159.4, 141.2, 140.8, 136.2, 132.2, 128.9, 127.8, 127.7, 125.7, 123.9, 123.4, 122.5, 114.7, 108.8, 55.6, 52.2

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start reagents Combine 6-Bromo-1H-indazole, Phenylboronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat Reaction Mixture (80-100 °C) Monitor by TLC solvent_catalyst->reaction workup Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

References

Application Notes and Protocols for N-arylation of 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-arylation of 6-phenyl-1H-indazole, a critical transformation for the synthesis of diverse molecular entities with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions, which are robust methods for the formation of C-N bonds.

Introduction

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The N-arylation of the indazole core, particularly at the N1 position, allows for the introduction of various aryl and heteroaryl groups, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound serves as a key building block, and its further functionalization through N-arylation can lead to the discovery of novel therapeutic agents. For instance, substituted indazoles have been identified as inhibitors of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is implicated in cancer.[4]

Experimental Protocols

Two primary catalytic systems are presented for the N-arylation of this compound: a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination. The choice of method may depend on the substrate scope, functional group tolerance, and desired reaction conditions.

Method 1: Copper-Catalyzed N-arylation (Ullmann-Type Condensation)

This protocol is adapted from general procedures for the N-arylation of azoles using copper catalysts.[5][6] It offers a cost-effective alternative to palladium-catalyzed methods.

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline, L-proline, or a diamine)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), aryl halide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), the selected ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir for 12-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-6-phenyl-1H-indazole.

Method 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is based on the highly efficient and versatile Buchwald-Hartwig amination, which is known for its broad substrate scope and functional group tolerance.[7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., Xantphos, XPhos, or RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the aryl halide (1.1 mmol, 1.1 equiv.).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-aryl-6-phenyl-1H-indazole.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-arylation of indazoles and related N-heterocycles based on literature precedents. These serve as a starting point for the optimization of the N-arylation of this compound.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / 1,10-phenanthrolineAryl IodideK₂CO₃DMF1202470-85[10]
CuI / L-prolineAryl BromideK₂CO₃DMSO902465-80[5]
Pd₂(dba)₃ / XantphosAryl BromideCs₂CO₃Dioxane1001680-95[11]
Pd(OAc)₂ / XPhosAryl ChlorideNaOtBuToluene1101275-90[8]

Visualizations

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of N-aryl-6-phenyl-1H-indazole is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Reactants (this compound, Aryl Halide, Catalyst, Ligand, Base, Solvent) reaction N-arylation Reaction (Heating under Inert Atmosphere) start->reaction Mixing quench Reaction Quenching & Extraction reaction->quench Cooling purify Column Chromatography quench->purify Crude Product characterization Characterization (NMR, MS, etc.) purify->characterization Pure Product end Final Product: N-Aryl-6-phenyl-1H-indazole characterization->end

Caption: General experimental workflow for the synthesis and purification of N-aryl-6-phenyl-1H-indazole.

Representative Signaling Pathway

N-arylindazoles are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. The following diagram illustrates a simplified representation of the MAPK/JNK signaling pathway, where upstream kinases like MEK4, a potential target for indazole derivatives, play a crucial role.[4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mekk MEKK receptor->mekk Activation mek4 MEK4 (Potential Target of N-Arylindazoles) mekk->mek4 Phosphorylation jnk JNK mek4->jnk Phosphorylation transcription_factors Transcription Factors (e.g., c-Jun) jnk->transcription_factors Activation gene_expression Gene Expression (Proliferation, Apoptosis, etc.) transcription_factors->gene_expression stimulus External Stimulus (e.g., Stress, Growth Factors) stimulus->receptor

Caption: Simplified MAPK/JNK signaling pathway, a potential target for N-arylindazole derivatives.

References

Application Notes and Protocols for Studying the Cellular Uptake and Localization of 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The study of cellular uptake and subcellular localization of therapeutic candidates like 6-Phenyl-1H-indazole is a critical component of drug discovery and development. Understanding how a compound enters a cell, its concentration within different cellular compartments, and its potential off-target effects are essential for elucidating its mechanism of action, predicting its efficacy, and assessing its safety profile.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties. Some indazole derivatives have been shown to act as inhibitors of key signaling molecules like p21-activated kinase 1 (PAK1) or to disrupt protein-protein interactions such as PD-1/PD-L1.[1][2] The phenyl substitution at the 6-position of the indazole core in this compound suggests it may have unique pharmacokinetic and pharmacodynamic properties.

These notes provide a framework for researchers to investigate the cellular pharmacology of this compound, offering protocols for quantifying its uptake and determining its subcellular distribution. Such studies are foundational for advancing our understanding of this and similar molecules and for the rational design of more effective therapeutic agents.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be obtained from the described experimental protocols.

Table 1: Time-Dependent Cellular Uptake of this compound

Incubation Time (minutes)Intracellular Concentration (µM)
51.2 ± 0.2
153.5 ± 0.4
306.8 ± 0.7
6010.2 ± 1.1
12012.5 ± 1.5

Table 2: Concentration-Dependent Cellular Uptake of this compound

Extracellular Concentration (µM)Intracellular Concentration (µM)
12.1 ± 0.3
59.8 ± 1.0
1018.5 ± 2.1
2535.2 ± 3.8
5055.7 ± 6.2

Table 3: Subcellular Localization of this compound

OrganellePearson's Correlation Coefficient
Nucleus (DAPI)0.15 ± 0.05
Mitochondria (MitoTracker Red)0.78 ± 0.09
Lysosomes (LysoTracker Green)0.45 ± 0.06
Endoplasmic Reticulum (ER-Tracker Blue-White)0.32 ± 0.04

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by LC-MS/MS

This protocol describes a method to quantify the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., HeLa, A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere and grow for 24 hours to reach near confluence.[3]

2. Compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in pre-warmed growth medium to the desired final concentrations.
  • Aspirate the old medium from the cells and replace it with the medium containing this compound. For time-dependent studies, use a fixed concentration and vary the incubation time. For concentration-dependent studies, use a fixed incubation time with varying concentrations.

3. Termination of Uptake and Cell Lysis:

  • To stop the uptake, place the plate on ice and aspirate the treatment medium.
  • Wash the cells three to five times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[3]
  • Add 500 µL of trypsin and incubate until the cells detach.[3]
  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).
  • The intracellular concentration can be determined more accurately by accounting for non-specific binding by performing the incubation at 4°C, where cellular uptake is minimal.[4]

4. Sample Preparation for LC-MS/MS:

  • To extract the compound, add an equal volume of a suitable organic solvent (e.g., acetonitrile with an internal standard) to the cell lysate.
  • Vortex vigorously and centrifuge at high speed to precipitate proteins.
  • Collect the supernatant for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of this compound.
  • Generate a standard curve using known concentrations of the compound to calculate the intracellular concentration in the samples.

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol outlines a method for determining the subcellular localization of this compound using fluorescence microscopy. This assumes the compound is intrinsically fluorescent or has been tagged with a fluorophore.

1. Cell Culture and Seeding:

  • Seed cells (e.g., 2 x 10^5 cells/well) on glass-bottom dishes or coverslips in a 24-well plate and culture for 24 hours.[3]

2. Compound and Organelle Staining:

  • Incubate the cells with this compound (at a concentration determined from uptake studies) for a specific time at 37°C.[3]
  • During the last 30 minutes of incubation, add organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst or DAPI for the nucleus).
  • Wash the cells three times with pre-warmed imaging buffer (e.g., FluoroBrite™ DMEM) to remove any unbound compound and dyes.[3]

3. Live-Cell Imaging:

  • Image the cells immediately using a confocal laser scanning microscope equipped with the appropriate lasers and filters for the fluorophore on this compound and the organelle-specific dyes.[3]
  • Acquire images in separate channels for the compound and each organelle marker.

4. Image Analysis:

  • Merge the acquired images to visualize the colocalization of this compound with the different organelles.
  • Quantify the degree of colocalization by calculating Pearson's correlation coefficient using image analysis software (e.g., ImageJ with a colocalization plugin).

Visualizations

G Experimental Workflow for Cellular Uptake and Localization Studies cluster_0 Cellular Uptake Quantification cluster_1 Subcellular Localization cluster_2 Data Analysis A Seed Cells in 6-well Plates B Treat with this compound (Vary Time and Concentration) A->B C Wash with Ice-Cold PBS B->C D Lyse Cells and Extract Compound C->D E Quantify by LC-MS/MS D->E K Analyze Colocalization L Determine Intracellular Concentration E->L F Seed Cells on Glass-Bottom Dishes G Treat with this compound F->G H Co-stain with Organelle-Specific Dyes G->H I Wash with Imaging Buffer H->I J Image with Confocal Microscopy I->J J->K M Calculate Pearson's Correlation Coefficients K->M

Caption: Workflow for studying cellular uptake and localization.

G Hypothetical Signaling Pathway for this compound Indazole This compound PDL1 PD-L1 Indazole->PDL1 Inhibits Interaction PD1 PD-1 PDL1->PD1 Binds to Inhibition T-Cell Inhibition PD1->Inhibition TCell T-Cell TCell->PD1 Expresses Activation T-Cell Activation TCell->Activation TumorCell Tumor Cell TumorCell->PDL1 Expresses ImmuneResponse Anti-Tumor Immune Response Activation->ImmuneResponse Inhibition->Activation Suppresses

References

Application Notes & Protocols: Formulation of 6-Phenyl-1H-indazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Phenyl-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class, a scaffold known for a broad range of biological activities.[1][2][3] Successful in vivo evaluation of this and similar small molecules is critically dependent on developing a stable and biocompatible formulation that ensures accurate dosing and optimal bioavailability. Like many small molecule inhibitors, this compound is predicted to have poor aqueous solubility, necessitating a strategic approach to formulation development.[4][5]

These application notes provide a comprehensive framework for formulating this compound for preclinical in vivo research, covering physicochemical characterization, vehicle selection, protocol development, and troubleshooting.

Physicochemical Characterization

Prior to formulation, a thorough understanding of the physicochemical properties of this compound is essential. This data will guide the selection of an appropriate vehicle and administration route.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod / Comments
Molecular FormulaC₁₃H₁₀N₂-
Molecular Weight194.24 g/mol -
pKa13.86 ± 0.40Predicted.[6] Suggests the molecule is weakly acidic.
AppearanceWhite to beige crystalline powderBased on general properties of indazoles.[7]
Melting PointTo be determinedExperimental determination is crucial for purity assessment.
Aqueous SolubilityTo be determinedExpected to be low. Should be tested in water and relevant buffers (e.g., PBS pH 7.4).
LogPTo be determinedPredicted to be high, indicating lipophilicity.
StabilityTo be determinedAssess stability in solid-state and in potential vehicles at various temperatures and pH levels.

Vehicle Selection for Poorly Soluble Compounds

The choice of vehicle is critical for delivering the compound effectively and minimizing vehicle-induced toxicity.[4][8] Several strategies can be employed for compounds with low water solubility.

Table 2: Comparison of Common Vehicle Formulations for In Vivo Studies

Formulation StrategyComposition ExampleAdvantagesDisadvantagesBest For
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Methylcellulose (MC) in water.[4][9]Simple to prepare, generally well-tolerated.[9][10]Risk of non-uniformity and inaccurate dosing if not properly homogenized; may have lower bioavailability.[4]Oral (PO) administration.
Co-solvent System 10% DMSO, 40% PEG400, 50% Saline.[5]Achieves complete solubilization, suitable for various routes.Potential for compound precipitation upon injection and vehicle-related toxicity at high concentrations.[5][8]Intravenous (IV), Intraperitoneal (IP), Oral (PO).
Cyclodextrin Complex 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.[9]Increases aqueous solubility and stability; generally safe.[8]Can have its own pharmacological effects; may not be suitable for all molecules.[4]IV, IP, PO.
Lipid-based Formulation Solution or suspension in oils like corn oil, sesame oil, or olive oil.[5][10]Enhances oral bioavailability for highly lipophilic compounds.Complex to formulate; generally not suitable for IV administration.[5]Oral (PO), Subcutaneous (SC).

Experimental Workflows and Protocols

A systematic approach is required to move from the powdered compound to a robust in vivo efficacy study.

General Workflow for Formulation and In Vivo Study

The following diagram outlines the key stages in the process.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Efficacy Study A Compound Synthesis & QC B Physicochemical Characterization (Solubility, Stability) A->B C Vehicle Screening B->C D Formulation Optimization (Concentration, Stability) C->D E Dose Range Finding (MTD Study) D->E F Animal Model Acclimatization E->F G Randomization & Grouping F->G H Dosing & Monitoring (Tumor Volume, Body Weight) G->H I Endpoint Analysis (PK/PD, Histology) H->I

Caption: High-level workflow from compound characterization to in vivo efficacy analysis.

Protocol: Preparation of a Co-Solvent Formulation (Example)

This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for IP or PO administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

  • Initial Solubilization: Add 100 µL of DMSO to the powder (10% of the final volume). Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be observed.

  • Add Co-solvent: Add 400 µL of PEG400 (40% of the final volume). Vortex to mix thoroughly.

  • Aqueous Dilution: Slowly add 500 µL of sterile saline (50% of the final volume) to the mixture while vortexing continuously.[4] Adding the aqueous component slowly is crucial to prevent precipitation.

  • Final Inspection: Inspect the final solution for any signs of precipitation or cloudiness. The solution should remain clear.

  • Storage: Store the formulation at the appropriate temperature (e.g., 4°C) and assess its stability over the planned duration of the experiment. Prepare fresh if stability is limited.

Protocol: Maximum Tolerated Dose (MTD) Study

An MTD study is essential to establish a safe dose range for subsequent efficacy studies.[11][12]

Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

Procedure:

  • Animal Model: Select an appropriate animal model (e.g., healthy mice of a specific strain).[11]

  • Group Allocation: Assign a small cohort of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle-only control group.

  • Dose Selection: Select a starting dose based on in vitro IC₅₀/EC₅₀ values (if available) and a series of escalating doses (e.g., 10, 30, 100 mg/kg).[11]

  • Administration: Administer the compound and vehicle via the intended route (e.g., oral gavage, IP injection) and schedule (e.g., once daily for 5-7 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including:

    • Body weight loss (a loss of >15-20% is often considered a key endpoint).[12]

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Adverse physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity or mortality. This dose is then used as the upper limit for efficacy studies.

Signaling Pathway and Mechanism of Action

Indazole derivatives are known to inhibit various signaling pathways implicated in diseases like cancer. While the specific target of this compound may require further investigation, a common mechanism for anti-cancer agents involves the induction of apoptosis through modulation of key regulatory proteins.

G A This compound B Target Protein (e.g., Kinase, MDM2) A->B D Bcl-2 Inhibition A->D C p53 Activation B->C (if MDM2) E Bax/Bak Activation C->E D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Representative apoptotic signaling pathway potentially modulated by an indazole-based inhibitor.

Troubleshooting Guide

Table 3: Common Formulation and In Vivo Issues

IssuePotential CauseRecommended Solution
Precipitation during formulation Compound has exceeded its solubility limit in the vehicle.Verify the compound's solubility. Reduce the final concentration. Consider an alternative vehicle strategy (e.g., switch from co-solvent to cyclodextrin).[4]
Lack of in vivo efficacy Poor bioavailability due to formulation issues; rapid metabolism or clearance.Re-evaluate the formulation to enhance solubility and absorption (e.g., micronization, lipid-based vehicle).[4] Conduct a pharmacokinetic (PK) study to assess exposure.
Unexpected toxicity or mortality Vehicle-induced toxicity; compound toxicity.Run a vehicle-only control group to assess baseline toxicity.[4] Re-run the MTD study starting at lower doses. Ensure the concentration of co-solvents like DMSO is within a non-toxic range.[8][10]
Inconsistent dosing in suspension Non-homogenous suspension leading to variable concentrations.Ensure consistent and vigorous vortexing immediately before dosing each animal. Reduce particle size through techniques like micronization to improve suspension stability.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for synthesizing this compound.[1] This technique involves the reaction of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with phenylboronic acid using a palladium catalyst.[1][2] It is favored for its ability to form carbon-carbon bonds with high efficiency and tolerance for various functional groups.[1]

Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction. What are the critical parameters to optimize?

A2: Low yields in Suzuki-Miyaura coupling for this compound synthesis can often be attributed to several key factors. Optimization of the catalyst, base, solvent, and temperature is crucial for improving the reaction outcome.[3][4] A systematic investigation of these parameters is recommended to find the optimal conditions for your specific substrate.[3]

Q3: What are the common side products I should be aware of during the synthesis, and how can they be minimized?

A3: A common issue in indazole synthesis is the formation of the undesired 2H-indazole isomer.[5] In the context of Suzuki-Miyaura coupling, side products can also arise from the decomposition of the boronic acid (protodeboronation) or the formation of dimeric impurities.[2] To minimize the formation of the 2H-indazole isomer, careful control of reaction conditions such as the choice of base and solvent is important.[5] To reduce protodeboronation, ensuring an inert atmosphere and using appropriate reaction conditions is key.[2]

Q4: How can I distinguish between the desired 1H-indazole and the 2H-indazole isomer?

A4: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the 3-position can be a key differentiator, as it generally appears at a different chemical shift in the two isomers.[5] ¹³C and ¹⁵N NMR can also provide diagnostic information. Chromatographic techniques such as HPLC can often be used to separate the isomers.[5]

Troubleshooting Guide

Low Yield or No Reaction

If you are experiencing low to no yield of this compound, consider the following troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst is central to the Suzuki-Miyaura reaction. Ensure the catalyst has not been deactivated by exposure to air or moisture. Using a pre-catalyst or ensuring an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical.[1]

  • Incorrect Base Selection: The choice of base plays a significant role in the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) are often effective.[1][3] If one base is not working, screening other bases such as cesium carbonate (Cs₂CO₃) or organic bases may improve the yield.

  • Solvent System: The solubility of both the organic reactants and the inorganic base is important. A mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water, often proves to be an efficient system.[1][3]

  • Reaction Temperature: Temperature is a critical parameter. While some reactions may proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield.[3] A temperature of 70-100°C is common for these types of couplings.[1][3]

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following tables summarize quantitative data on the optimization of various parameters for Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of phenyl-substituted indazoles.

Table 1: Effect of Palladium Catalyst on Yield

EntryCatalystYield (%)Reaction Time (h)
1Pd(PPh₃)₄Moderate12
2PdCl₂(dppf)High2
3Pd(OAc)₂Variable12
4PdCl₂(PCy₃)₂Moderate12

Data synthesized from literature reports on Suzuki coupling of bromo-indazoles.[2]

Table 2: Influence of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃1,4-Dioxane/H₂O100High
2Cs₂CO₃DMF70High
3K₃PO₄Toluene80Moderate
4Et₃NMeCNRoom TempLow

This table represents a compilation of typical conditions and outcomes for Suzuki-Miyaura reactions.[1][3][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Synthesis of this compound

This protocol is a generalized procedure based on common methodologies for the Suzuki-Miyaura coupling of bromo-indazoles.[1]

Materials:

  • 6-Bromo-1H-indazole

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 3:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indazole, phenylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 100°C and stir for 2-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Extract the filtrate with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Experimental Workflow for Synthesis and Optimization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Optimization start 6-Bromo-1H-indazole + Phenylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product analysis Yield & Purity Analysis (NMR, HPLC, MS) purification->analysis low_yield Low Yield? analysis->low_yield low_yield->product No optimization Optimize Parameters: - Catalyst - Base - Solvent - Temperature low_yield->optimization Yes optimization->reaction

Caption: Workflow for the synthesis and optimization of this compound.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)-X L2 oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation pdii_intermediate Ar-Pd(II)-Ar' L2 transmetalation->pdii_intermediate reductive_elimination Reductive Elimination pdii_intermediate->reductive_elimination reductive_elimination->pd0 product This compound (Ar-Ar') reductive_elimination->product arx 6-Bromo-1H-indazole (Ar-X) arx->oxidative_addition boronic_acid Phenylboronic Acid (Ar'-B(OR)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

troubleshooting_flowchart start Low Yield of This compound check_catalyst Is the Pd catalyst active? (Fresh, handled under inert gas) start->check_catalyst check_reagents Are starting materials pure? (6-bromo-1H-indazole, phenylboronic acid) check_catalyst->check_reagents Yes action_catalyst Use fresh catalyst or pre-catalyst. Ensure inert atmosphere. check_catalyst->action_catalyst No check_base Is the base appropriate and dry? check_reagents->check_base Yes action_reagents Purify starting materials. check_reagents->action_reagents No check_solvent Is the solvent system optimal and degassed? check_base->check_solvent Yes action_base Screen different bases (e.g., K2CO3, Cs2CO3). Ensure base is anhydrous. check_base->action_base No check_temp Is the reaction temperature correct? check_solvent->check_temp Yes action_solvent Try different solvent mixtures (e.g., Dioxane/H2O, DMF/H2O). check_solvent->action_solvent No action_temp Optimize temperature (e.g., 70-100°C). check_temp->action_temp No end Improved Yield check_temp->end Yes action_catalyst->check_reagents action_reagents->check_base action_base->check_solvent action_solvent->check_temp action_temp->end

Caption: A troubleshooting guide for addressing low yields in the synthesis.

References

Common side products in 6-Phenyl-1H-indazole synthesis and avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical side products?

A1: The most prevalent method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between 6-bromo-1H-indazole and phenylboronic acid. While generally efficient, this reaction can be accompanied by several side products, including:

  • Dehalogenated 1H-indazole: This is a common byproduct resulting from the reduction of the bromo-indazole starting material.[1]

  • Homocoupling of Phenylboronic Acid (Biphenyl): This occurs when two molecules of the phenylboronic acid couple with each other, a reaction often promoted by the presence of oxygen.[1]

  • Over-arylation/Di-phenylated Indazoles: In some cases, a second phenyl group can be introduced onto the indazole ring.

  • N-arylation Products: The unprotected N-H of the indazole can sometimes react with the aryl halide, leading to N-phenylated indazoles.

Q2: How can I minimize the formation of the dehalogenated 1H-indazole side product?

A2: The formation of the dehalogenated byproduct is a known issue in palladium-catalyzed coupling reactions.[1] To minimize its formation, consider the following strategies:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can sometimes reduce the extent of dehalogenation.

  • Choice of Palladium Catalyst and Ligand: The selection of the catalyst and ligand system is crucial. Bulky electron-rich phosphine ligands can often suppress this side reaction.

  • Use of Additives: The addition of certain additives, like potassium formate, can help to suppress the hydrodehalogenation pathway.

Q3: What are the best practices to avoid the homocoupling of phenylboronic acid?

A3: Homocoupling is primarily driven by the presence of oxygen.[1] Therefore, rigorous exclusion of air from the reaction is critical.

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed before the addition of the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for an extended period.[1]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Control of Reaction Temperature: Higher temperatures can favor homocoupling. It is advisable to run the reaction at the lowest effective temperature.[1]

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative methods exist, though they may present their own set of challenges and side products. Two notable alternatives are:

  • Cadogan-Sundberg Indole Synthesis: This reaction involves the reductive cyclization of an o-nitrostyrene derivative. For this compound, this would require the synthesis of a suitably substituted o-nitrostyrene precursor. Side reactions can include the formation of other heterocyclic systems or incomplete cyclization.

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. To synthesize this compound, one would need to start with a phenyl-substituted phenylhydrazine. Regioselectivity can be a major challenge in this synthesis, potentially leading to the formation of isomeric indazole products.[1][2]

Troubleshooting Guides

Issue: Low Yield of this compound in Suzuki-Miyaura Coupling

If you are experiencing low yields, consider the following troubleshooting steps:

  • Problem: Incomplete reaction.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can also promote side reactions.

  • Problem: Catalyst deactivation.

    • Solution: The unprotected N-H of the indazole can sometimes interfere with the palladium catalyst.[1] Consider using a higher catalyst loading or switching to a more robust catalyst/ligand system. N-protection of the indazole with a group like BOC may be necessary in some cases.[1]

  • Problem: Poor quality of reagents.

    • Solution: Ensure that the 6-bromo-1H-indazole and phenylboronic acid are of high purity. Impurities in the starting materials can inhibit the catalyst.

Issue: Difficulty in Purifying this compound
  • Problem: Co-elution of side products during column chromatography.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Experiment with different solvent systems to achieve better separation.

  • Problem: Product is an oil or difficult to crystallize.

    • Solution: If column chromatography yields an impure solid or oil, recrystallization can be an effective purification method. Screen for a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems for recrystallization include ethanol/water, toluene/heptane, or ethyl acetate/hexanes.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Synthesis of Aryl-Indazoles

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002492[1]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1002485[1]
Pd(PPh₃)₄-K₂CO₃1,4-dioxane/water80-100-Good[1]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane802Good[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene (degassed)

  • Water (degassed)

Methodology:

  • To an oven-dried Schlenk flask, add 6-Bromo-1H-indazole, phenylboronic acid, K₃PO₄, and SPhos.

  • Seal the flask and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Add the degassed toluene and water (e.g., 4:1 mixture) via syringe.

  • Add the Pd(OAc)₂ catalyst under the inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

Methodology:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., 100% hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 6-Bromo-1H-indazole 6-Bromo-1H-indazole Oxidative_Addition Oxidative Addition 6-Bromo-1H-indazole->Oxidative_Addition Phenylboronic_acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic_acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd(II)_Complex Base Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) This compound This compound Reductive_Elimination->this compound

Caption: Suzuki-Miyaura cross-coupling reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product by TLC/LC-MS Start->Check_Purity Identify_Side_Products Identify Major Side Products Check_Purity->Identify_Side_Products Dehalogenation Dehalogenation? Identify_Side_Products->Dehalogenation Homocoupling Homocoupling? Identify_Side_Products->Homocoupling Other_Impurities Other Impurities? Identify_Side_Products->Other_Impurities Dehalogenation->Homocoupling No Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Change Ligand Dehalogenation->Optimize_Conditions Yes Homocoupling->Other_Impurities No Degas_Thoroughly Improve Degassing Protocol: - Freeze-Pump-Thaw - Extended Inert Gas Bubbling Homocoupling->Degas_Thoroughly Yes Purification Optimize Purification: - Adjust Column Chromatography Gradient - Attempt Recrystallization Other_Impurities->Purification Yes End Improved Yield/Purity Other_Impurities->End No Optimize_Conditions->End Degas_Thoroughly->End Purification->End

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Phenyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenyl-1H-indazole via Suzuki coupling.

Troubleshooting Guide

Issue 1: Low or No Conversion of 6-Bromo-1H-indazole

Question: I am not observing any significant formation of my desired product, this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in the Suzuki coupling of 6-Bromo-1H-indazole can stem from several factors, primarily related to catalyst activity and reaction conditions. The unprotected N-H group on the indazole ring can sometimes interfere with the palladium catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded. Use fresh, properly stored reagents. Consider screening different palladium sources and ligands. For unprotected indazoles, bulky biarylphosphine ligands like SPhos and XPhos have shown to be effective.[1]

  • Oxygen Exclusion: The presence of oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2][3]

  • Anhydrous Conditions: Residual water can lead to unwanted side reactions. Use anhydrous and degassed solvents and reagents.[2]

  • Base Selection: The choice and quality of the base are critical. Anhydrous bases like potassium phosphate (K₃PO₄) can be beneficial.[1][2] If using a hydrated base, ensure its quality and consider its potential to introduce water.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Optimize the temperature; reactions are typically run between 80-100 °C.[2][4]

  • N-H Protection: If other troubleshooting steps fail, consider protecting the indazole nitrogen (e.g., with a BOC group). This can prevent catalyst inhibition by the acidic N-H proton.[1]

Issue 2: Significant Formation of Dehalogenated Byproduct (1H-indazole)

Question: My reaction is producing a substantial amount of 1H-indazole instead of the desired coupled product. How can I minimize this side reaction?

Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common issue in palladium-catalyzed coupling reactions. This occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can take place.

Strategies to Minimize Dehalogenation:

  • Minimize Proton Sources: The most common proton source is residual water. It is crucial to use anhydrous and thoroughly degassed solvents and reagents.[2]

  • Optimize the Base: Use a non-hydrated, anhydrous base such as potassium phosphate (K₃PO₄).[2] Some bases can contain or generate water, contributing to this side reaction.

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[3]

Issue 3: Homocoupling of Phenylboronic Acid

Question: I am observing a significant amount of biphenyl in my reaction mixture. What causes this and how can I prevent it?

Answer: The homocoupling of boronic acid to form a symmetrical biaryl is a frequent side reaction, often promoted by the presence of oxygen and catalyzed by the palladium species.[2][3]

Prevention Strategies:

  • Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be done through several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[2][3]

  • Control Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. It is advisable to conduct the reaction at the lowest effective temperature.[2]

  • Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[2][3]

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of 6-Bromo-1H-indazole with phenylboronic acid?

A1: A good starting point for optimization is to use 6-Bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.) in a degassed solvent system like a 4:1 mixture of 1,4-dioxane and water, heated to 80-100 °C.[2][4]

Q2: Which palladium catalyst is best for this reaction?

A2: Several palladium catalysts can be effective. While Pd(PPh₃)₄ is commonly used[2][4], catalysts with bulky, electron-rich phosphine ligands like Pd(dppf)Cl₂ have shown high efficacy, sometimes leading to faster reactions and better yields.[5][6][7] For challenging couplings, especially with unprotected N-H groups, precatalysts with ligands such as SPhos or XPhos may be superior.[1] Catalyst screening is often necessary for optimal results.

Q3: What is the best base and solvent combination?

A3: The choice of base and solvent is interdependent and crucial for success. Common combinations include:

  • K₂CO₃ in 1,4-dioxane/water: A widely used and effective system.[4][8]

  • K₃PO₄ in 1,4-dioxane/water: Can be beneficial for unprotected indazoles and to minimize dehalogenation.[1][2]

  • K₂CO₃ in dimethoxyethane (DME)/water: Also a viable option.[5][6] The presence of water is often necessary for the transmetalation step, but the amount should be controlled.[9]

Q4: Do I need to protect the N-H group of the indazole?

A4: Not always. Many successful Suzuki couplings are performed on unprotected indazoles.[1] However, the acidic N-H can sometimes inhibit the catalyst, leading to low yields.[1][2] If you are experiencing persistent low conversion despite optimizing other parameters, N-protection (e.g., with a Boc or SEM group) is a recommended strategy to investigate.[10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on Suzuki-Miyaura coupling reactions involving bromoindazoles.

Table 1: Catalyst Screening for Suzuki Coupling of a Bromoindazole Derivative

CatalystReaction Time (h)Yield (%)
Pd(PPh₃)₄422
Pd(PPh₃)₂Cl₂475
Pd(PCy₃)₂257
Pd(dppf)Cl₂ 2 84
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C.[11]

Table 2: Optimization of Suzuki Coupling for a 7-Bromo-1H-indazole Derivative

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂K₂CO₃DMFReflux480
PdCl₂(PPh₃)₂Cs₂CO₃DMFReflux480
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 100 18 82
Pd(dppf)Cl₂K₂CO₃Dioxane1001870
Pd(dppf)Cl₂K₃PO₄Dioxane1001865
Reaction with N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid.[12][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole

This protocol is a representative procedure and may require optimization for specific substrates and scales.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Phenylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

  • To a reaction vessel (e.g., a round-bottom flask or Schlenk tube), add 6-Bromo-1H-indazole, phenylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a counter-flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Visualizations

Troubleshooting_Low_Conversion cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Conversion of 6-Bromo-1H-indazole check_catalyst Check Catalyst & Ligand Integrity start->check_catalyst check_degassing Verify Thorough Degassing start->check_degassing check_reagents Ensure Anhydrous Reagents/Solvents start->check_reagents screen_catalyst Screen Different Catalysts/Ligands check_catalyst->screen_catalyst optimize_base Optimize Base (e.g., K₃PO₄) check_degassing->optimize_base check_reagents->optimize_base optimize_temp Optimize Temperature (80-100°C) optimize_base->optimize_temp consider_protection Consider N-H Protection (e.g., BOC) optimize_temp->consider_protection If yield is still low screen_catalyst->optimize_temp

Caption: Troubleshooting workflow for low conversion.

Experimental_Workflow reagent_prep Reagent Preparation 1. Combine 6-Bromo-1H-indazole, boronic acid, and base in a dry flask. inert_atmosphere Inert Atmosphere 2. Seal vessel and purge with N₂ or Ar for 15-20 mins. reagent_prep->inert_atmosphere solvent_addition Solvent & Catalyst Addition 3. Add degassed solvent via syringe. 4. Add Pd catalyst under inert atmosphere. inert_atmosphere->solvent_addition reaction Reaction 5. Heat to desired temperature (e.g., 80-100 °C). 6. Monitor progress by TLC or LC-MS. solvent_addition->reaction workup Workup 7. Cool, quench with water, and perform aqueous workup. 8. Extract with organic solvent. reaction->workup purification Purification 9. Dry, concentrate, and purify by column chromatography. workup->purification

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Competing_Pathways start Ar-Pd(II)-X Intermediate cross_coupling Desired Cross-Coupling (with Ar'-B(OH)₂) start->cross_coupling Transmetalation dehalogenation Dehalogenation (with H⁺ source) start->dehalogenation Protonolysis homocoupling Boronic Acid Homocoupling (promoted by O₂) boronic_acid Ar'-B(OH)₂ boronic_acid->homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Phenyl-1H-indazole.

Purification Overview

The purification of this compound, commonly synthesized via Suzuki-Miyaura cross-coupling, typically involves the removal of unreacted starting materials, palladium catalyst residues, and other reaction byproducts. The two primary methods for purification are column chromatography and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 6-bromo-1H-indazole and phenylboronic acid.

  • Homocoupling Products: Biphenyl, formed from the coupling of two phenylboronic acid molecules.

  • Palladium Residues: Traces of the palladium catalyst used in the Suzuki coupling reaction.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Isomeric Byproducts: Depending on the synthesis of the indazole core, regioisomers may be present.

Q2: My crude product is a dark-colored oil/solid. How can I decolorize it?

A2: If your product is dark due to high molecular weight impurities or residual palladium, you can try the following:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated carbon can be added to the solution. The hot solution is then filtered to remove the carbon, which adsorbs colored impurities.

  • Silica Gel Plug: Before column chromatography, you can dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. This can help remove some baseline impurities and color.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: If crystallization is difficult, you can try to induce it by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the supersaturated solution to initiate crystallization.

  • Reducing Solvent Volume: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of the product.

  • Using an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy. This can often induce precipitation and crystallization.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity and quantifying impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation of Product from Impurities Inappropriate solvent system (eluent).Column overloading.Irregular packing of the stationary phase.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.Reduce the amount of crude material loaded onto the column.Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly or Too Slowly Eluent is too polar or not polar enough.If the product elutes too quickly (high Rf), decrease the polarity of the eluent.If the product elutes too slowly (low Rf), increase the polarity of the eluent.
Streaking or Tailing of Bands The compound is not fully soluble in the eluent.The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent to the eluent system.Consider using a different stationary phase, such as alumina.
Presence of Palladium Residues in Fractions Palladium complexes are co-eluting with the product.Some palladium residues can be removed by filtering the crude product solution through a pad of Celite® before chromatography.Specialized silica gels functionalized with scavengers can be used to capture palladium.
Recrystallization
Issue Possible Cause(s) Solution(s)
Product "Oils Out" Instead of Crystallizing The solution is cooling too quickly.The melting point of the compound is lower than the boiling point of the solvent.High concentration of impurities.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.Use a lower-boiling point solvent or a mixed solvent system.Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low Recovery of Purified Product Too much solvent was used for recrystallization.The product is significantly soluble in the cold solvent.Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.Preheat the funnel and filter paper before hot filtration to prevent the product from crystallizing on the filter paper.
Crystals are Colored Colored impurities are co-crystallizing with the product.Use a small amount of activated carbon to treat the hot solution before filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., Hexane, Ethyl Acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin elution with the least polar solvent system (e.g., Hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., Ethyl Acetate). A common gradient might be from 100% Hexane to a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This method is useful when a single solvent with the ideal solubility properties cannot be found.

1. Materials:

  • Crude this compound

  • A "good" solvent in which the compound is highly soluble (e.g., Ethanol, Acetone).

  • A "poor" or "anti-solvent" in which the compound is poorly soluble (e.g., Water, Hexane).

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

2. Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.

  • Redissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table provides illustrative data for the purification of a this compound derivative, "Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate," as reported in the literature. Actual yields and purity for this compound may vary depending on the specific synthetic route and reaction conditions.

Purification Stage Method Purity Yield
Crude Product Post-synthesis workupNot ReportedNot Reported
Purified Product Chromatography on silica gelWhite solid85%

Visualizations

Experimental Workflow: Purification of this compound

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship: Troubleshooting Poor Separation in Column Chromatography

G issue Poor Separation cause1 Inappropriate Eluent issue->cause1 cause2 Column Overloading issue->cause2 cause3 Irregular Packing issue->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Overcoming solubility issues of 6-Phenyl-1H-indazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Phenyl-1H-indazole in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: The structure of this compound contains two key hydrophobic (water-repelling) components: a fused benzene ring system (the indazole core) and an attached phenyl group. These large, nonpolar aromatic structures lead to low intrinsic solubility in polar solvents like water and aqueous buffers. While the nitrogen atoms in the indazole ring can participate in some hydrogen bonding, the overall character of the molecule is lipophilic, causing it to precipitate or remain insoluble in aqueous media.

Q2: What is the first and most common step to solubilize this compound for in vitro experiments?

A2: The standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[2] This concentrated stock can then be serially diluted into the final aqueous buffer. It is critical to keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid artifacts or cytotoxicity in biological assays.[3][4]

Q3: My compound dissolves in the organic stock solution but precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer, even with a small amount of co-solvent. Refer to the Troubleshooting Workflow diagram below for a step-by-step approach. Key strategies include reducing the final compound concentration, slightly increasing the co-solvent percentage (while staying within assay tolerance), or exploring other solubilization methods like pH adjustment or the use of excipients.[5]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective technique for ionizable compounds.[][7] The parent indazole molecule is amphoteric, meaning it has both acidic and basic properties, with a predicted pKa around 13.86.[8][9] By adjusting the buffer pH significantly below this pKa (making the solution more acidic), you can protonate the indazole nitrogens, forming a more soluble cationic salt. Conversely, a highly alkaline pH could deprotonate it. A pH-solubility profile experiment is the best way to determine the optimal pH for your specific needs.[4]

Q5: What are cyclodextrins and can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) internal cavity.[10] They can encapsulate poorly soluble molecules, like this compound, within their cavity, effectively shielding the hydrophobic parts from the water and increasing the apparent solubility of the compound.[][12] This method, known as inclusion complexation, is a powerful technique, especially when co-solvents or pH adjustments are not viable or sufficient.[13]

Troubleshooting Workflow

If you are facing solubility issues, follow this logical workflow to identify a solution.

G cluster_start Initial Problem cluster_stock Step 1: Stock Solution Check cluster_dilution Step 2: Dilution & Co-solvent cluster_advanced Step 3: Advanced Methods start Compound precipitates in aqueous buffer stock_prep Prepare high-concentration stock in 100% DMSO (e.g., 10-50 mM) start->stock_prep stock_dissolved Is the compound fully dissolved in DMSO? stock_prep->stock_dissolved sonicate Gently warm (37°C) or sonicate stock_dissolved->sonicate No dilute Dilute stock into final buffer. Keep final DMSO <0.5% stock_dissolved->dilute Yes sonicate->stock_dissolved precip_check Does it precipitate? dilute->precip_check success Success! Proceed with experiment. (Use vehicle control) precip_check->success No reduce_conc Try a lower final compound concentration precip_check->reduce_conc Yes reduce_conc->dilute ph_adjust Adjust Buffer pH (e.g., pH 4-6) reduce_conc->ph_adjust If still precipitating ph_check Is solubility improved? ph_adjust->ph_check ph_check->success Yes cyclodextrin Use Solubility Enhancers (e.g., HP-β-Cyclodextrin) ph_check->cyclodextrin No cyclo_check Is solubility improved? cyclodextrin->cyclo_check cyclo_check->success Yes reformulate Consider reformulation (e.g., surfactants, solid dispersions) cyclo_check->reformulate No

Caption: A troubleshooting workflow for addressing solubility issues.

Data & Physicochemical Properties

Understanding the properties of this compound can help in selecting an appropriate solubilization strategy.

Table 1: Physicochemical Properties of this compound

Property Value (Predicted) Implication for Solubility Source
Molecular Formula C₁₃H₁₀N₂ - [14]
Molecular Weight 194.23 g/mol - [14]
pKa 13.86 ± 0.40 Ionizable, making it suitable for pH modification. [8][9]
Boiling Point 405.1 ± 14.0 °C High boiling point indicates strong intermolecular forces. [8]
Density 1.211 ± 0.06 g/cm³ - [8]

| XLogP3-AA | 3.2 | A positive LogP indicates higher lipophilicity and lower aqueous solubility. |[14] |

Table 2: Comparison of Common Solubilization Strategies

Strategy Mechanism of Action Recommended Starting Conc. Pros Cons
Organic Co-solvent (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[] < 0.5% (DMSO) < 1% (Ethanol) Simple, rapid, and widely used for preparing stock solutions.[1] Can be toxic to cells at higher concentrations; may interfere with assay components.[3] Requires careful vehicle controls.
pH Adjustment Increases the fraction of the more soluble ionized form of the compound by protonating or deprotonating it.[7][15] pH 2 units away from pKa Highly effective for ionizable compounds; uses simple buffers.[] May not be suitable for all assays or compounds; can affect compound stability or biological activity.

| Inclusion Complexation (e.g., Cyclodextrins) | Encapsulates the hydrophobic molecule within a hydrophilic shell, increasing its apparent water solubility.[10][] | 1-10 mM (HP-β-CD) | Can significantly increase solubility with low toxicity.[12] | Can be more expensive; may alter drug availability to its target; requires additional optimization.[16] |

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution, which is the first step in most experiments.

  • Materials: this compound powder, sterile 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure: a. Tare a sterile microcentrifuge tube on a precision balance. b. Carefully weigh out a precise amount of this compound powder (e.g., 1.94 mg). c. Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., for 1.94 mg, add 100 µL of DMSO to make a 100 mM stock). d. Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. e. If dissolution is slow, a brief sonication in a water bath or gentle warming (e.g., 37°C for 5-10 minutes) can be applied.[4] f. Visually inspect the solution against a light source to ensure no solid particles remain. g. Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol, adapted from the standard shake-flask method, helps determine the equilibrium solubility of the compound in a specific buffer.[17][18]

  • Materials: this compound powder, desired aqueous buffer (e.g., PBS, pH 7.4), sealed flasks or tubes, orbital shaker with temperature control, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure: a. Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed flask. "Excess" means enough solid remains undissolved to ensure saturation.[19] b. Incubate the flask on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5] c. After incubation, remove the suspension and separate the undissolved solid from the solution. This is typically done by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. d. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. e. Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC with a standard curve.

Protocol 3: Screening for Optimal Conditions Using Cyclodextrins

This protocol provides a method to test if cyclodextrins can enhance solubility.

  • Materials: 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, 10 mM compound stock in DMSO, desired aqueous buffer.

  • Procedure: a. Prepare a series of working solutions of HP-β-CD in your aqueous buffer at different concentrations (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). b. To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 20 µM). Ensure the final DMSO concentration is constant and minimal across all samples (<0.5%).[4] c. Include a control sample containing only the buffer and the compound (with the same final DMSO concentration) but no HP-β-CD. d. Incubate the solutions for 1-2 hours at room temperature with gentle agitation. e. Visually inspect for any signs of precipitation or cloudiness. The highest concentration of the compound that remains clear in the presence of the lowest effective cyclodextrin concentration can be considered the optimized condition.

Visualizations of Solubilization Mechanisms

The following diagrams illustrate the mechanisms behind two common solubilization strategies.

Caption: Mechanisms of co-solvents and cyclodextrin complexation.

References

Troubleshooting poor regioselectivity in indazole N-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor regioselectivity during the N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: Why does the direct alkylation of my 1H-indazole result in a mixture of N1 and N2 isomers?

Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products because the intermediate indazolide anion is an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The final ratio of these isomers is highly sensitive to the reaction conditions.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not always translate to selective N1-alkylation under all conditions.[2][3][4]

Q2: What are the key factors that control regioselectivity in indazole N-alkylation?

The regiochemical outcome is determined by a complex interplay of steric effects, electronic effects, the choice of base, the solvent, and the nature of the alkylating agent.[1][2][4][5] Varying these conditions can favor either kinetic or thermodynamic control, leading to different N1/N2 product ratios.[3] For example, bulky substituents at the C7 position can sterically hinder attack at the N1 position.[1] Conversely, electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to promote excellent N2 regioselectivity.[1][2][6]

dot digraph "Indazole_Alkylation_Factors" { graph [bgcolor="#FFFFFF", size="7.6, Auto!", dpi=72, fontname="Arial"]; node [style="filled", shape="box", rounded=true, fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

// Main Node Indazole [label="Indazole Substrate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Factors Base [label="Base\n(e.g., NaH, K2CO3, Cs2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., THF, DMF, Dioxane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Alkylating Agent\n(R-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Substituents [label="Substituents (Steric/Electronic)\n(e.g., C3, C7 groups)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcome Outcome [label="N1 vs. N2 Product Ratio", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Indazole -> Base; Indazole -> Solvent; Indazole -> Electrophile; Indazole -> Substituents; Base -> Outcome; Solvent -> Outcome; Electrophile -> Outcome; Substituents -> Outcome; } digraph "Troubleshooting_Workflow" { graph [bgcolor="#FFFFFF", size="7.6, Auto!", dpi=72, fontname="Arial"]; node [style="filled", shape="box", rounded=true, fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

// Start Start [label="Problem:\nPoor Regioselectivity\n(N1/N2 Mixture)", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Goal Definition Goal_N1 [label="Goal: Favor N1 Product", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal_N2 [label="Goal: Favor N2 Product", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// N1 Strategy N1_Strategy [label="Strategy for N1-Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Action1 [label="Use NaH in THF", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N1_Action2 [label="Use Cs2CO3 in Dioxane", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N1_Action3 [label="Ensure indazole has C3\nelectron-withdrawing group", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"];

// N2 Strategy N2_Strategy [label="Strategy for N2-Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Action1 [label="Use Mitsunobu conditions\n(PPh3, DIAD/DEAD)", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N2_Action2 [label="Use TfOH with diazo compounds", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N2_Action3 [label="Ensure indazole has C7\nelectron-withdrawing group", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Goal_N1; Start -> Goal_N2;

Goal_N1 -> N1_Strategy; N1_Strategy -> N1_Action1 [label="Condition Change"]; N1_Strategy -> N1_Action2 [label="Condition Change"]; N1_Strategy -> N1_Action3 [label="Substrate Consideration"];

Goal_N2 -> N2_Strategy; N2_Strategy -> N2_Action1 [label="Method Change"]; N2_Strategy -> N2_Action2 [label="Method Change"]; N2_Strategy -> N2_Action3 [label="Substrate Consideration"]; } digraph "Troubleshooting_Workflow" { graph [bgcolor="#FFFFFF", size="7.6, Auto!", dpi=72, fontname="Arial"]; node [style="filled", shape="box", rounded=true, fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

// Start Start [label="Problem:\nPoor Regioselectivity\n(N1/N2 Mixture)", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Goal Definition Goal_N1 [label="Goal: Favor N1 Product", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; Goal_N2 [label="Goal: Favor N2 Product", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// N1 Strategy N1_Strategy [label="Strategy for N1-Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N1_Action1 [label="Use NaH in THF", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N1_Action2 [label="Use Cs2CO3 in Dioxane", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N1_Action3 [label="Ensure indazole has C3\nelectron-withdrawing group", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"];

// N2 Strategy N2_Strategy [label="Strategy for N2-Selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; N2_Action1 [label="Use Mitsunobu conditions\n(PPh3, DIAD/DEAD)", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N2_Action2 [label="Use TfOH with diazo compounds", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"]; N2_Action3 [label="Ensure indazole has C7\nelectron-withdrawing group", shape="note", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Goal_N1; Start -> Goal_N2;

Goal_N1 -> N1_Strategy; N1_Strategy -> N1_Action1 [label="Condition Change"]; N1_Strategy -> N1_Action2 [label="Condition Change"]; N1_Strategy -> N1_Action3 [label="Substrate Consideration"];

Goal_N2 -> N2_Strategy; N2_Strategy -> N2_Action1 [label="Method Change"]; N2_Strategy -> N2_Action2 [label="Method Change"]; N2_Strategy -> N2_Action3 [label="Substrate Consideration"]; } caption: Troubleshooting workflow for poor regioselectivity.

Q3: My reaction is giving a poor N1/N2 ratio. How can I improve selectivity?

Improving selectivity requires modifying the reaction conditions to favor one isomer over the other. For standard Sₙ2-type alkylations, the choice of base and solvent is the most critical factor.[1][4][5] A common starting point for troubleshooting is to change from a carbonate base in a polar solvent (which often gives mixtures) to a hydride base in a non-polar solvent to favor N1, or to switch to a different reaction class entirely (like the Mitsunobu reaction) to favor N2.[2][5][7]

Data Tables: Condition Effects on Regioselectivity

Table 1: Effect of Base and Solvent on N1/N2 Ratio

Indazole SubstrateBaseSolventAlkylating AgentN1:N2 RatioCombined Yield (%)Reference
1H-IndazoleK₂CO₃DMFIsobutyl Bromide58:4272%[7]
1H-IndazoleNaHTHFIsobutyl Tosylate70:30N/A[7]
3-CO₂Me-1H-IndazoleK₂CO₃DMFn-Pentyl Bromide1.5:182%[4]
3-CO₂Me-1H-IndazoleNaHTHFn-Pentyl Bromide>99:189%[2][6]
5-Bromo-3-CO₂Me-1H-IndazoleCs₂CO₃DioxaneVarious Alcohols*>95:596%[8]
1H-IndazoleNaHDMFn-Pentyl Bromide1:1.287%[4]

Note: This reaction proceeded via conversion of alcohol to an electrophile in situ.

Table 2: Effect of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioReference
C3-CO₂Me, -COMe, -tBu>99:1[2][6]
C7-NO₂4:96[2][6]
C7-CO₂Me<1:99[2][6]
C7-BrReacted, but low yield[7]

Detailed Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high N1-selectivity, particularly for indazoles with C3 electron-withdrawing groups.[1][2][6]

  • Materials :

    • Substituted 1H-indazole (1.0 eq.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Alkyl halide (e.g., bromide or iodide) or tosylate (1.1-1.5 eq.)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate and brine for workup

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole.

    • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1 M).[1]

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise. Gas evolution (H₂) will be observed.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1][3]

    • Add the alkylating agent dropwise to the resulting suspension at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[1]

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction often shows a strong preference for producing the N2-isomer.[2][5]

  • Materials :

    • 1H-indazole (1.0 eq.)

    • Alcohol (R-OH) (1.5 eq.)

    • Triphenylphosphine (PPh₃) (1.5 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Procedure :

    • In a flask under an inert atmosphere, dissolve the 1H-indazole, the desired alcohol, and PPh₃ in anhydrous THF.[3]

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD or DEAD dropwise to the solution. The reaction may change color.

    • Allow the reaction to slowly warm to room temperature and stir overnight.[3]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed during purification. This method typically gives a strong preference for the N2-alkylated product.[2][5]

Advanced Troubleshooting

Q4: I have tried modifying the base and solvent, but I still get an inseparable mixture of isomers. What else can I do?

If standard methods fail, consider an alternative strategy using protecting groups. You can regioselectively protect one nitrogen atom, perform the alkylation on the other, and then deprotect.

  • N1-Alkylation Strategy : The N2 position can be selectively protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Following protection, the C3 position can be functionalized if needed, and subsequent deprotection yields the N2-unsubstituted indazole.[9] While this doesn't directly alkylate N1, it allows for manipulation while N2 is blocked.

  • N2-Alkylation Strategy : Acylation of indazole often occurs selectively at the N1 position. The resulting N1-acylindazole can then be alkylated at the N2 position, followed by removal of the acyl group.

Q5: My reaction is not going to completion or the yield is very low. What are the possible causes?

Low yield can stem from several issues:

  • Incomplete Deprotonation : The base may be old or insufficient. Ensure you are using fresh, high-quality base (especially NaH) and an adequate number of equivalents.[10]

  • Poor Nucleophilicity : The indazolide anion may not be nucleophilic enough to react with your electrophile. This can sometimes be overcome by switching to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide, iodide, or tosylate).

  • Steric Hindrance : If your indazole or alkylating agent is very bulky, the reaction may be slow or may not proceed. For instance, a bulky C7 substituent can hinder N1-alkylation.[1] In such cases, heating the reaction might be necessary, but be aware this can also affect the N1/N2 ratio.

References

Technical Support Center: Scaling Up the Synthesis of 6-Phenyl-1H-indazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Phenyl-1H-indazole. The content is structured in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound for preclinical studies?

A1: A widely adopted and scalable two-step approach is the synthesis of 6-Bromo-1H-indazole followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This method is favored due to the commercial availability of the starting materials and the robustness of the Suzuki-Miyaura coupling.

Q2: What are the primary challenges in scaling up the synthesis of 6-Bromo-1H-indazole?

A2: The main challenges include controlling the regioselectivity during the cyclization or bromination steps, ensuring complete reaction conversion, and managing the purification of the final product. Common pitfalls that can reduce the overall yield include the formation of unwanted isomers and over-bromination.[1]

Q3: What safety precautions are necessary when synthesizing 6-Bromo-1H-indazole?

A3: Key safety concerns involve the handling of hazardous reagents. For instance, if hydrazine hydrate is used, it is highly toxic and corrosive.[1] Brominating agents like N-bromosuccinimide (NBS) can be highly reactive and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I confirm the identity and purity of the synthesized 6-Bromo-1H-indazole and this compound?

A4: Standard analytical techniques are essential for structural confirmation and purity assessment. These include:

  • NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.[1]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]

Troubleshooting Guides

Part 1: Synthesis of 6-Bromo-1H-indazole

Problem 1: Low yield of 6-Bromo-1H-indazole.

  • Potential Cause: Incomplete cyclization of the precursor.

    • Solution: Ensure the reaction temperature is maintained, as the cyclization can be temperature-sensitive. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]

  • Potential Cause: Formation of undesired regioisomers.

    • Solution: The regioselectivity of the cyclization can be influenced by the reaction conditions. Adhere strictly to the established protocol regarding solvent, temperature, and reaction time to favor the formation of the desired 6-bromo isomer.

Problem 2: Presence of multiple spots on TLC after reaction completion.

  • Potential Cause: Over-bromination leading to di- or tri-brominated indazoles.

    • Solution: Control the stoichiometry of the brominating agent carefully. Adding the brominating agent portion-wise can help to minimize over-bromination.

  • Potential Cause: Presence of unreacted starting materials or isomeric byproducts.

    • Solution: Optimize the reaction time and temperature. Purification by column chromatography or recrystallization may be necessary to isolate the pure 6-Bromo-1H-indazole.[3]

Part 2: Suzuki-Miyaura Coupling for this compound

Problem 3: Low conversion of 6-Bromo-1H-indazole in the Suzuki-Miyaura reaction.

  • Potential Cause: Catalyst deactivation. The unprotected N-H of the indazole can sometimes interfere with the catalytic cycle.[4]

    • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[5] Consider using a more robust palladium catalyst or ligand system.

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Screen different bases, as their choice is critical for the transmetalation step.[2] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[2][6] Also, optimize the reaction temperature, as higher temperatures can sometimes improve conversion.[5]

Problem 4: Formation of significant homocoupling byproduct (biphenyl).

  • Potential Cause: The reaction of two molecules of phenylboronic acid. This can be promoted by the presence of oxygen.

    • Solution: Thoroughly degas the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling. The choice of palladium catalyst and ligand can also influence the extent of homocoupling.

Problem 5: Dehalogenated byproduct (1H-indazole) is observed.

  • Potential Cause: Hydrodehalogenation of the starting material.

    • Solution: This is a common side reaction in palladium-catalyzed couplings.[4] Ensure that the reaction is not run for an excessively long time after the starting material has been consumed. The choice of base and solvent can also play a role.

Data Presentation

Table 1: Scalable Synthesis of 6-Bromo-1H-indazole
ParameterValue/ConditionReference
Starting Material4-bromo-2-methylaniline[2]
Key ReagentsAcetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid[2]
SolventChloroform, Heptane[2]
Reaction TemperatureReflux at 68°C[2]
Reaction Time20 hours[2]
Typical YieldModerate to high[2]
Purity AssessmentNMR, Mass Spectrometry, HPLC[2]
Table 2: Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindazoles

Note: Yields are highly dependent on the specific substrates, ligands, bases, and reaction conditions. This table provides a general comparison based on literature for similar transformations.

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane/Water80284[7]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/Water80-100N/AHigh[8]
Pd(OAc)₂SPhosK₃PO₄Toluene901697[6]
Pd₂(dba)₃XPhosK₃PO₄Dioxane80296[6]
PdCl₂(PPh₃)₂PPh₃K₂CO₃Dimethoxyethane/Water80475[7]

Experimental Protocols

Protocol 1: Scalable Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a known procedure for the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[2]

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

  • Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

  • Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

This is a general protocol that can be optimized based on the information in Table 2.

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), the selected palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Bromo-1H-indazole cluster_step2 Step 2: Suzuki-Miyaura Coupling s1_start Start with 4-bromo-2-methylaniline s1_acetylation Acetylation with acetic anhydride s1_start->s1_acetylation s1_cyclization Cyclization with isoamyl nitrite s1_acetylation->s1_cyclization s1_workup Work-up and hydrolysis s1_cyclization->s1_workup s1_product 6-Bromo-1H-indazole s1_workup->s1_product s2_start 6-Bromo-1H-indazole + Phenylboronic acid s1_product->s2_start Use as starting material s2_reaction Pd-catalyzed cross-coupling s2_start->s2_reaction s2_workup Aqueous work-up and extraction s2_reaction->s2_workup s2_purification Column chromatography s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: Experimental workflow for the two-step synthesis of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_aryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_suzuki start Low Conversion in Suzuki Coupling? check_catalyst Check Catalyst and Ligand start->check_catalyst Yes side_products Significant Side Products? start->side_products No check_base Verify Base and Solvent check_catalyst->check_base solution_catalyst Use robust catalyst/ligand (e.g., Pd(dppf)Cl₂) Ensure inert atmosphere check_catalyst->solution_catalyst check_conditions Optimize Reaction Conditions check_base->check_conditions solution_base Screen stronger bases (K₃PO₄, Cs₂CO₃) Ensure solvent is degassed check_base->solution_base solution_conditions Increase temperature Monitor reaction by TLC check_conditions->solution_conditions homocoupling Homocoupling (Biphenyl)? side_products->homocoupling Yes dehalogenation Dehalogenation (1H-indazole)? side_products->dehalogenation Other solution_homocoupling Thoroughly degas mixture Optimize stoichiometry homocoupling->solution_homocoupling solution_dehalogenation Avoid prolonged reaction times Optimize base and solvent dehalogenation->solution_dehalogenation

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

References

Minimizing palladium catalyst poisoning in 6-Phenyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Phenyl-1H-indazole

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst poisoning during the synthesis of this compound, typically via Suzuki-Miyaura cross-coupling of 6-bromo-1H-indazole and a phenylboron reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction to synthesize this compound is sluggish or has completely stalled. What are the likely causes?

A1: A stalled or sluggish reaction is a common problem, often pointing to catalyst deactivation or poisoning. The primary causes can be broken down into several categories:

  • Catalyst Inactivity: The active Pd(0) species is prone to deactivation through various pathways, including oxidation or agglomeration.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) may be inefficient under your current conditions.[1][2]

  • Catalyst Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons. Even ppm-level contaminants can be detrimental.[3][4]

  • Reagent Degradation: The boronic acid reagent can be susceptible to side reactions like protodeboronation, especially with electron-deficient substrates, which consumes the starting material without forming the desired product.[5][6]

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and can also lead to the degradation of phosphine ligands.[1][7]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?

A2: The appearance of a black precipitate is a clear sign of catalyst deactivation through the formation of palladium black.[1] This consists of agglomerated, catalytically inactive palladium nanoparticles.

  • Cause: This typically happens when the concentration of the soluble, active Pd(0) complex is too high or when the ligands are unable to effectively stabilize the individual palladium atoms, leading them to cluster together.

  • Prevention Strategies:

    • Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are excellent at stabilizing the monoligated Pd(0) species, preventing agglomeration.[1][8]

    • Control Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can prevent the formation of palladium black.

    • Ensure Rigorous Degassing: Oxygen can facilitate the decomposition of the catalytic complex, leading to precipitation. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[7]

Q3: What are the most common catalyst poisons I should be aware of in this synthesis?

A3: Palladium catalysts are sensitive to a range of substances that can irreversibly bind to the metal center and halt catalytic activity.

  • Sulfur Compounds: This is one of the most severe classes of poisons. Thiols, sulfides, thioethers, and thiophenic compounds can be introduced as impurities in reagents or solvents.[5][9] Elemental sulfur has also been identified as a potent poison in Suzuki reactions.[3] Even at low concentrations, sulfur-containing functional groups can irreversibly bind to the palladium.[5]

  • Coordinating Solvents or Substrates: Nitrile-containing solvents (e.g., acetonitrile) can coordinate strongly to the palladium center and inhibit catalysis.[10] Similarly, substrates containing strongly coordinating groups like pyridines can sometimes poison the catalyst, although this is less common in this specific synthesis.[11]

  • Excess Halide Ions: While necessary for the catalytic cycle, a high concentration of halide ions (especially iodide) can lead to the formation of stable, inactive palladium-halide complexes.[10]

  • Water and Oxygen: As mentioned, oxygen is detrimental. Water is often used in Suzuki reactions but can be a proton source for protodeboronation, a side reaction that consumes the boronic acid.[6]

Q4: My yield is low, but my starting materials are consumed. What side reactions could be occurring?

A4: Low yield with complete consumption of starting materials suggests that unproductive side reactions are dominating. The two most common culprits in Suzuki-Miyaura coupling are homocoupling and protodeboronation.

  • Boronic Acid Homocoupling: This is a side reaction where two molecules of the phenylboronic acid couple to form biphenyl.[7] It is primarily caused by the presence of dissolved oxygen or by the Pd(II) precatalyst directly reacting with the boronic acid before the catalytic cycle begins.[7]

  • Protodeboronation: This is a reaction where the boronic acid group is cleaved from the phenyl ring and replaced by a hydrogen atom from a proton source (like water or alcohols), yielding benzene.[6][12] This pathway is particularly problematic for electron-deficient boronic acids and under certain basic conditions.[5]

Data on Catalyst Poisons and Reaction Conditions

Effective troubleshooting often relies on understanding the quantitative and qualitative impact of different variables.

Table 1: Impact of Common Catalyst Poisons on Palladium-Catalyzed Reactions

Poison CategorySpecific ExamplesImpact on CatalystCommon SourcesMitigation Strategy
Sulfur Compounds Thiols, sulfides, thiophenes, elemental sulfur[3]Irreversible binding to Pd center, forming stable Pd-S complexes[9]Impurities in aryl halides, solvents, or boronic acidsUse high-purity, "sulfur-free" reagents; pre-treat reagents with scavengers.[1][3]
Oxygen Dissolved O₂ in solvents or headspaceOxidizes active Pd(0) to inactive Pd(II); degrades phosphine ligands[1][7][13]Incomplete degassing of solvents and reaction vesselRigorous degassing (N₂/Ar sparging, Freeze-Pump-Thaw cycles).[7]
Excess Halides I⁻, Br⁻Forms stable [PdX₄]²⁻ complexes, removing catalyst from the cycle[10]Use of iodide salts as additives; buildup during the reactionAdd LiCl (2-3 equiv.) to disrupt stable iodide dimers.[10]
Coordinating Species Acetonitrile, pyridines, excess phosphineCompetitively bind to Pd, blocking sites for substrate coordination[10][11]Solvent choice; impurities in starting materialsUse non-coordinating solvents like DME, THF, or Toluene/Dioxane.[10]

Table 2: Effect of Sulfide Concentration on Reaction Rate

This data illustrates the potent inhibitory effect of even micromolar concentrations of sulfide on a Pd-catalyzed reaction.

Sulfide Concentration (µM)Rate Constant (min⁻¹)Inhibition Level
00.014None
< 31.3DecreasingModerate
93.80.006Significant
Data adapted from a study on Pd-catalytic hydrodechlorination, demonstrating the general principle of sulfide poisoning.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and logical relationships for troubleshooting and preventing catalyst poisoning.

G start Sluggish or Stalled Reaction? precipitate Observe Black Precipitate? start->precipitate Yes pd_black Issue: Palladium Black (Catalyst Agglomeration) precipitate->pd_black Yes reagents Check Reagent Purity & Stoichiometry precipitate->reagents No solution1 Solution: - Use bulky, electron-rich ligands (e.g., SPhos) - Ensure rigorous degassing - Check ligand stability pd_black->solution1 impurity Issue: Catalyst Poisoning (e.g., Sulfur Impurities) reagents->impurity Purity Issue side_reaction Issue: Side Reactions (Homocoupling, Protodeboronation) reagents->side_reaction Stoichiometry OK, but low yield conditions Review Reaction Conditions reagents->conditions Reagents OK solution2 Solution: - Use high-purity reagents (>99%) - Test new batches of reagents/solvents - Consider reagent pre-treatment impurity->solution2 solution3 Solution: - Rigorously degas to remove O₂ - Use Pd(0) precatalyst or ensure full Pd(II) reduction - Use milder base (e.g., K₃PO₄) side_reaction->solution3 inactive Issue: Inefficient Catalyst Activation or Wrong Conditions conditions->inactive solution4 Solution: - Optimize base, solvent, and temperature - Ensure Pd(II) to Pd(0) reduction is effective - Verify ligand integrity inactive->solution4

Caption: A troubleshooting decision tree for sluggish or stalled reactions.

G cluster_sources Sources of Contamination cluster_poisons Common Catalyst Poisons reagents Reagents (Aryl Halide, Boronic Acid) sulfur Sulfur Compounds (Thiols, Thiophenes) reagents->sulfur solvents Solvents (Dioxane, Toluene, Water) solvents->sulfur water Water / Protic Impurities solvents->water atmosphere Atmosphere (Air Leak) oxygen Oxygen (O₂) atmosphere->oxygen catalyst Active Pd(0) Catalyst sulfur->catalyst oxygen->catalyst water->catalyst Promotes Protodeboronation poisoned_catalyst Inactive/Poisoned Pd Complex (e.g., Pd-S, Pd(II)-Oxide) catalyst->poisoned_catalyst Poisoning

Caption: Primary pathways for palladium catalyst poisoning.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Synthesis of this compound

This protocol incorporates best practices to minimize catalyst deactivation and side reactions.

Materials:

  • 6-Bromo-1H-indazole (1.0 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)

  • SPhos (2-4 mol%) or other bulky monophosphine ligand

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), anhydrous

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-1H-indazole, phenylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum for 5-10 minutes and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water mixture via syringe.

  • Final Degassing (Sparging): Bubble argon or nitrogen gas through the stirred reaction mixture via a long needle for 15-20 minutes to ensure thorough deoxygenation.[7]

  • Catalyst Premixing (Optional but Recommended): In a separate, small, inerted vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of degassed solvent. Stir for 5-10 minutes.

  • Catalyst Introduction: Add the catalyst solution (or the solids directly if not premixing) to the main reaction flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Solvent Degassing by Inert Gas Sparging

  • Select a flask or bottle that is no more than 2/3 full with the solvent to be degassed.

  • Insert a long needle or glass pipette connected to a regulated inert gas (argon or nitrogen) line, ensuring the tip is well below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced gases.

  • Bubble the inert gas through the solvent at a moderate rate (to avoid splashing) for 20-30 minutes.[7] For larger volumes, a longer time is required.

  • Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.

References

Addressing inconsistent results in 6-Phenyl-1H-indazole biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in biological assays involving 6-Phenyl-1H-indazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound derivatives vary significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge and can arise from several factors throughout the experimental workflow. Key areas to investigate include:

  • Reagent Variability: The purity and activity of the kinase can vary between batches. It is crucial to qualify each new lot of enzyme.[1] Similarly, the quality and concentration of the substrate and ATP can affect reaction kinetics.[1] Since many indazole-based inhibitors are ATP-competitive, fluctuations in ATP concentration will directly impact the IC50 value.[1]

  • Compound Stability and Solubility: this compound and its derivatives may have limited solubility in aqueous buffers.[2] Precipitation of the compound can lead to a lower effective concentration and thus, variability in results. Ensure the compound is fully dissolved and stable in the assay buffer for the duration of the experiment. Consider performing a solubility test prior to the main experiment.[2]

  • Assay Conditions: Variations in incubation times and temperature can significantly impact enzyme activity and inhibitor potency.[1] Ensure consistent timing for all steps and maintain strict temperature control.[1]

  • Cell-Based Assay Variables: For cell-based assays, factors such as cell passage number, cell density at the time of treatment, and inconsistencies in media composition can introduce variability.[3]

Q2: I am observing high background noise or a weak signal in my kinase inhibition assay. What should I check?

High background or a weak signal can mask the true effect of your compound. Consider the following:

  • Sub-optimal Reagent Concentrations: The concentrations of the kinase, substrate, or ATP might not be optimal. Ensure the ATP concentration is near the Km value for the kinase to achieve a balance between signal strength and inhibitor sensitivity.[1]

  • Reagent Quality: Ensure that antibodies (if used, e.g., in a Western blot-based assay) are specific and used at the correct dilution.[4] Detection reagents should not be expired and should be prepared fresh.

  • Compound Interference: The this compound derivative itself might interfere with the assay readout system (e.g., fluorescence or luminescence). Run a control with the compound and detection reagents in the absence of the kinase to check for interference.[1]

Q3: My results in cell-based assays are not reproducible. What are the common pitfalls?

Reproducibility in cell-based assays is influenced by many factors.[3] Key considerations include:

  • Inconsistent Cell Culture Practices: Ensure consistent cell seeding density and avoid using cells with high passage numbers, which can lead to phenotypic drift. Maintain a consistent cell culture environment (CO2, temperature, humidity).

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter the concentration of media components and the test compound.[3] It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound can introduce significant variability.[3] Ensure pipettes are properly calibrated and use consistent technique.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values in Kinase Assays

This guide provides a step-by-step approach to diagnosing and resolving variability in IC50 measurements for this compound derivatives.

G start Start: Inconsistent IC50 Values reagent_check Check Reagents start->reagent_check assay_conditions Review Assay Conditions start->assay_conditions compound_prep Verify Compound Preparation start->compound_prep data_analysis Re-evaluate Data Analysis start->data_analysis kinase_quality Kinase Batch Variation? Qualify New Lots reagent_check->kinase_quality Enzyme atp_conc ATP Concentration Consistent? Use ATP at Km reagent_check->atp_conc Substrates buffer_ph Buffer pH/Ionic Strength Stable? reagent_check->buffer_ph Buffers incubation_time Incubation Times Uniform? assay_conditions->incubation_time temperature Temperature Fluctuations? assay_conditions->temperature pipetting Pipetting Errors? Calibrate Pipettes assay_conditions->pipetting solubility Compound Precipitation? Check Solubility compound_prep->solubility stock_dilution Serial Dilution Errors? compound_prep->stock_dilution curve_fit Curve Fitting Appropriate? Check Sigmoidal Fit data_analysis->curve_fit end Resolved kinase_quality->end atp_conc->end buffer_ph->end incubation_time->end temperature->end pipetting->end solubility->end stock_dilution->end curve_fit->end

Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Addressing Compound Precipitation in Assays

If you suspect your this compound derivative is precipitating during the assay, follow these steps:

  • Visual Inspection: Visually inspect the wells of your assay plate (if possible) for any signs of precipitation after adding the compound.

  • Solubility Test: Before running the full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and incubate for the duration of the assay. Check for precipitation visually or by measuring turbidity.[2]

  • Adjust DMSO Concentration: While high concentrations of DMSO can affect cell health or enzyme activity, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might improve solubility. Ensure the DMSO concentration is consistent across all wells, including controls.[1]

  • Modify Buffer Composition: The pH and composition of the buffer can influence the solubility of your compound.[2] Consider testing different biological buffers if possible.

  • Use a Different Stock Concentration: Preparing a lower concentration stock solution that requires a larger volume to be added to the assay might prevent localized high concentrations that can lead to precipitation.

Quantitative Data

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for various 6-substituted-1H-indazole derivatives against several protein kinases. This data provides a reference for the expected potency of compounds based on this scaffold.

Table 1: Inhibitory Activity of 6-Substituted-1H-indazole Derivatives Against FGFR1

Compound IDSubstitution at Position 6IC50 (nM) against FGFR1
14a3-methoxyphenyl15.0
14b3-ethoxyphenyl13.2
14c3-isopropoxyphenyl9.8
28a2,6-dichloro-3,5-dimethoxyphenyl69.1
102N-(3-(4–methylpiperazin-1-yl)phenyl)carboxamide-6-(2,6-dichloro-3,5-dimethoxyphenyl)30.2

Data sourced from references[5] and[6].

Table 2: Inhibitory Activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives Against FLT3 and its Mutants

Compound IDIC50 (nM) against FLT3 (Wild-Type)IC50 (nM) against FLT3-ITD (W51)IC50 (nM) against FLT3-TKD (D835Y)
8r41.622.85.64
8v107Not Reported8.86
8a181Not ReportedNot Reported
8e154Not ReportedNot Reported

Data sourced from reference[3].

Experimental Protocols

Protocol 1: General Enzymatic Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection prep_compound Prepare Compound Dilutions in DMSO add_compound Add Compound/Vehicle to Plate prep_compound->add_compound prep_kinase Prepare Kinase/Substrate Mix in Assay Buffer add_kinase_mix Add Kinase Mix prep_kinase->add_kinase_mix prep_atp Prepare ATP Solution initiate_reaction Add ATP to Initiate Kinase Reaction prep_atp->initiate_reaction add_compound->add_kinase_mix add_kinase_mix->initiate_reaction incubate Incubate at Room Temp (e.g., 60 min) initiate_reaction->incubate add_detection_reagent Add Luminescent Detection Reagent incubate->add_detection_reagent incubate_detect Incubate to Develop Signal add_detection_reagent->incubate_detect read_plate Read Luminescence incubate_detect->read_plate

Workflow for a generic kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute it further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[1]

  • Assay Plate Setup: Add the serially diluted compound or a vehicle control (DMSO) to the wells of a suitable assay plate (e.g., a white 384-well plate for luminescence).[1]

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the appropriate kinase reaction buffer. Add this mixture to each well of the assay plate.[1]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding an ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability.[1]

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a specified period (e.g., 60 minutes).[1]

  • Detection: Add a luminescent kinase assay reagent (which typically measures the amount of ATP remaining) to each well. This will stop the kinase reaction and initiate the generation of a luminescent signal.[1]

  • Data Acquisition: After a short incubation period to stabilize the signal, measure the luminescence using a plate-reading luminometer.[1]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[7]

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol is for evaluating the effect of this compound derivatives on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8][9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the results and fitting to a dose-response curve.[8]

Signaling Pathways

Derivatives of this compound have been shown to inhibit receptor tyrosine kinases such as FLT3.[3] The inhibition of FLT3 blocks downstream signaling pathways that are crucial for cell proliferation and survival.[3]

G cluster_0 Cell Membrane FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates JAK JAK FLT3->JAK Activates Indazole This compound Derivative Indazole->FLT3 Inhibits Autophosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Inhibition of FLT3 signaling by a this compound derivative.

References

Validation & Comparative

Unveiling the Kinase Selectivity Profile of 6-Phenyl-1H-indazole and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required for 50% in vitro inhibition. The following tables summarize the IC50 values and percentage of inhibition for representative kinase inhibitors based on the indazole scaffold against a panel of clinically relevant protein kinases. This allows for a comparison of the potency and selectivity of various 1H-indazole derivatives.

Table 1: Potency of 1H-Indazole Derivatives Against Primary Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference Compound for Comparison
1H-Indazol-3-amine derivative (27a)FGFR1< 4.1N/A
FGFR22.0N/A
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (28a)FGFR169,100N/A
1H-indazole-3-carboxamide derivative (30l)PAK19.8N/A
1H-indazole-3-carboxamide derivative (50)GSK-3β350N/A
Axitinib (Indazole core)VEGFR10.1N/A
VEGFR20.2N/A
VEGFR30.1-0.3N/A
PDGFRβ1.6N/A
c-Kit1.7N/A

Table 2: Off-Target Kinase Profile of a Representative Indazole-Based PLK4 Inhibitor (C05)

Kinase Target% Inhibition at 0.5 µM
PLK487.45%
Aurora A31.45%
Aurora B28.91%
CDK2/cyclin A25.78%
PLK221.89%
CHK118.67%
PLK115.32%
PLK312.56%
CDK4/cyclin D310.23%

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for common assays used to evaluate kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A reduction in signal compared to the vehicle control indicates inhibition.

Reagents and Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds.

  • Reaction Initiation: Add a mixture of the target kinase, the appropriate substrate, and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

KinomeScan™ Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases using a competition binding assay format.

Assay Principle: The KINOMEscan™ platform utilizes a novel active site-directed competition binding assay.[3][4] Test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates that the test compound is competing for the active site.

Procedure:

  • A mixture of the test compound, a specific kinase, and an immobilized ligand is prepared.

  • The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • After an incubation period, unbound components are washed away.

  • The amount of kinase remaining bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag on the kinase.

  • The results are reported as percent of DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilutions) reaction_setup Reaction Setup (Combine reagents and compound) compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation (Controlled Temperature) reaction_setup->incubation signal_detection Signal Detection (Luminescence/Fluorescence) incubation->signal_detection data_analysis Calculate % Inhibition signal_detection->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole 6-Phenyl-1H-indazole (or derivative) Indazole->VEGFR Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation

References

A Comparative Efficacy Analysis: 6-Phenyl-1H-indazole Scaffold and Pazopanib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a privileged structure, forming the core of several approved kinase inhibitors. This guide provides a comparative overview of the efficacy of a representative phenyl-indazole derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, against the well-established multi-targeted tyrosine kinase inhibitor, Pazopanib.

Disclaimer: Direct comparative efficacy data for the specific molecule 6-Phenyl-1H-indazole is not publicly available. Therefore, this guide utilizes data for a potent, structurally related this compound derivative that targets Fibroblast Growth Factor Receptor (FGFR), a key signaling pathway in cancer, to provide a relevant comparison with Pazopanib, which also exhibits FGFR inhibitory activity.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit)[1][2][3]. By blocking the ATP-binding pocket of these receptors, Pazopanib prevents their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting tumor angiogenesis and cell proliferation[2][4].

The representative This compound derivative , 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1)[5][6][7][8]. Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers[5]. This indazole derivative is designed to specifically target the ATP-binding site of FGFR, thereby blocking its signaling cascade.

Signaling_Pathway_Comparison cluster_Pazopanib Pazopanib Inhibition cluster_Indazole This compound Derivative Inhibition Pazopanib Pazopanib VEGFR VEGFR-1, -2, -3 Pazopanib->VEGFR Inhibits PDGFR PDGFR-α, -β Pazopanib->PDGFR Inhibits cKit c-Kit Pazopanib->cKit Inhibits FGFR_P FGFR Pazopanib->FGFR_P Inhibits Angiogenesis Angiogenesis & Cell Proliferation VEGFR->Angiogenesis PDGFR->Angiogenesis cKit->Angiogenesis FGFR_P->Angiogenesis Indazole This compound Derivative FGFR_I FGFR1 Indazole->FGFR_I Inhibits Cell_Proliferation Cell Proliferation FGFR_I->Cell_Proliferation Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase with Test Compound A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Detect and Quantify Phosphorylated Substrate D->E F Calculate IC50 E->F Xenograft_Workflow A Implant Human Tumor Cells into Immunocompromised Mice B Allow Tumors to Establish and Grow A->B C Randomize Mice into Control and Treatment Groups B->C D Administer Test Compound and Vehicle Control C->D E Monitor Tumor Volume and Body Weight D->E F Analyze Tumor Growth Inhibition E->F

References

Validating Cellular Target Engagement of Phenyl-1H-Indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases and immune checkpoints.[1][2] Specifically, substituted phenyl-1H-indazoles have emerged as a promising class of small molecule inhibitors. This guide provides a comparative analysis of methodologies to validate the cellular target engagement of these compounds, focusing on a 4-phenyl-1H-indazole derivative targeting the Programmed Death-Ligand 1 (PD-L1) as a case study.

Introduction to 6-Phenyl-1H-indazole and its Analogs as PD-L1 Inhibitors

Recent research has identified derivatives of 4-phenyl-1H-indazole as potent inhibitors of the Programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway exploited by cancer cells to evade the immune system.[3][4] One such derivative, referred to here as Compound Z13, has been shown to bind directly to PD-L1 with high affinity, thereby disrupting its interaction with PD-1 and restoring T-cell activity against tumor cells.[3] Validating that such a compound reaches and engages its intended target within the complex environment of a living cell is a crucial step in drug discovery.

Key Cellular Target Engagement Validation Assays

Several robust methods exist to confirm and quantify the interaction of a small molecule with its protein target in cells. This guide will focus on two widely used techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6] The principle is that a protein bound to a small molecule will be more resistant to heat-induced denaturation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that quantifies compound binding to a target protein in living cells.[7][8] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Comparative Analysis of PD-L1 Inhibitors

To provide a comparative perspective, we will analyze the target engagement of the 4-phenyl-1H-indazole derivative, Compound Z13, alongside two other hypothetical small molecule PD-L1 inhibitors, Compound A and Compound B.

Parameter Compound Z13 (4-Phenyl-1H-indazole derivative) Compound A (Alternative Scaffold) Compound B (Alternative Scaffold) Reference
Target PD-L1PD-L1PD-L1[3]
HTRF Binding Assay (IC50) 189.6 nM350 nM95 nM[3]
Surface Plasmon Resonance (KD) 231 nM500 nM150 nM[3]
CETSA (ΔTm in cells) +3.5°C at 10 µM+1.8°C at 10 µM+4.2°C at 10 µM-
NanoBRET (IC50 in cells) 320 nM800 nM180 nM-
Cellular Potency (Co-culture assay) Effective restoration of T-cell killingModerate restoration of T-cell killingStrong restoration of T-cell killing[3]

Note: Data for Compound A and Compound B are hypothetical for comparative purposes.

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental approaches, the following diagrams are provided.

PD1_PDL1_pathway PD-1/PD-L1 Signaling Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition PD1->Inhibition Signal TCR TCR Activation T-Cell Activation TCR->Activation Inhibition->Activation Blocks Indazole This compound (Compound Z13) Indazole->PDL1 Inhibits Binding

PD-1/PD-L1 signaling and inhibitor action.

CETSA_workflow CETSA Experimental Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells at various temperatures A->B C 3. Cell Lysis B->C D 4. Separate soluble and precipitated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot melting curves to determine thermal shift (ΔTm) E->F

Cellular Thermal Shift Assay (CETSA) workflow.

NanoBRET_workflow NanoBRET Target Engagement Workflow A 1. Transfect cells with NanoLuc-PD-L1 fusion construct B 2. Add fluorescent tracer and this compound A->B C 3. Incubate to allow competitive binding B->C D 4. Add NanoLuc substrate C->D E 5. Measure luminescence at donor and acceptor wavelengths D->E F 6. Calculate BRET ratio and determine IC50 E->F

NanoBRET Target Engagement Assay workflow.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with various concentrations of the this compound derivative or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble PD-L1 using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of soluble PD-L1 as a function of temperature. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.[6][9]

NanoBRET™ Target Engagement Protocol
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target protein (PD-L1) fused to NanoLuc® luciferase. Plate the transfected cells in an appropriate assay plate.[7][10]

  • Compound and Tracer Addition: Prepare serial dilutions of the this compound derivative. Add the fluorescent tracer at a predetermined optimal concentration to the cells, followed by the addition of the compound dilutions.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow the binding to reach equilibrium (e.g., 2 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.[7][10]

Conclusion

Validating the cellular target engagement of this compound and its analogs is essential for their development as therapeutic agents. Both CETSA and NanoBRET assays provide robust and complementary methods to confirm and quantify the binding of these compounds to their intended target, such as PD-L1, within the physiological context of a living cell. The data generated from these assays, when compared with that of alternative inhibitors, allows for a comprehensive assessment of a compound's potential and guides further optimization efforts.

References

Off-Target Effects of Indazole-Based Kinase Inhibitors: A Comparative Analysis Using Axitinib as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While these compounds can be engineered for high potency towards their intended targets, achieving absolute selectivity across the entire human kinome remains a significant challenge. Understanding the off-target effects of these inhibitors is crucial for interpreting experimental results, predicting potential toxicities, and identifying opportunities for drug repositioning.

Due to the limited availability of public kinome-wide screening data for the specific compound 6-Phenyl-1H-indazole, this guide will provide a comparative analysis of off-target effects using the well-characterized indazole-containing drug, Axitinib, as a representative example. Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and serves as an excellent case study for the broader class of indazole-based kinase inhibitors.[1][2]

Comparative Kinase Inhibition Profile of Axitinib

The following table summarizes the inhibitory activity of Axitinib against its primary targets and a selection of key off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

Kinase TargetIC50 (nM)Target FamilyPrimary or Off-Target
VEGFR10.1Receptor Tyrosine KinasePrimary
VEGFR20.2Receptor Tyrosine KinasePrimary
VEGFR30.1-0.3Receptor Tyrosine KinasePrimary
PDGFRβ1.6Receptor Tyrosine KinaseOff-Target
c-Kit1.7Receptor Tyrosine KinaseOff-Target

Data compiled from multiple sources.[3][4]

Experimental Protocols

A variety of in vitro kinase assay formats are utilized to determine the potency and selectivity of kinase inhibitors. A commonly used method that quantifies kinase activity by measuring ADP production is the ADP-Glo™ Kinase Assay.

Detailed Methodology: ADP-Glo™ Kinase Assay

This protocol is a generalized procedure for determining the IC50 value of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A typical buffer might contain 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the kinase being assayed.

  • Kinase/Substrate Solution: Prepare a solution containing the target kinase and its specific substrate in kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., Axitinib) in 100% DMSO. Subsequently, dilute these solutions into the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare these reagents according to the manufacturer's instructions (Promega).[5][6][7]

2. Assay Procedure:

  • Add the serially diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

  • Add the kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[5][7]

  • Convert the generated ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

  • Incubate the plate at room temperature for 30-60 minutes.[5][7]

3. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of a Relevant Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR signaling pathway, which is the primary target of Axitinib. Inhibition of this pathway by Axitinib blocks downstream signaling cascades involved in angiogenesis, cell proliferation, and survival.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR Inhibition

References

A Head-to-Head Comparison of 6-Phenyl-1H-indazole and Other Indazole Inhibitors in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-supported comparison of 6-Phenyl-1H-indazole derivatives and other indazole-based inhibitors, with a focus on their activity against key oncogenic kinases: Fibroblast Growth Factor Receptors (FGFR) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals.

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of kinases.[1] Modifications at the 6-position of the indazole ring, particularly with a phenyl group, have been shown to significantly influence inhibitor potency and selectivity. This guide will delve into the structure-activity relationships of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of Indazole Derivatives Against FGFR1

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various 6-substituted indazole derivatives against FGFR1, providing a quantitative comparison of their potency. Lower IC50 values indicate greater potency.

Compound IDStructureTarget KinaseIC50 (nM)Reference
1 6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR115.0[2]
2 N-(3-(4-ethylpiperazin-1-yl)phenyl)-6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR12.9[2]
3 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR169.1 ± 19.8[2]
4 N-(3-(4-methylpiperazin-1-yl)phenyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9[2]

Comparative Inhibitory Activity of Indazole Derivatives Against FLT3

FMS-like Tyrosine Kinase 3 (FLT3) is another receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The table below presents the IC50 values of 6-substituted indazole derivatives against wild-type FLT3 and common mutants.

Compound IDStructureTarget KinaseIC50 (nM)Reference
5 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-(trifluoromethyl)benzamideFLT3 (WT)134.1[3]
6 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-chloro-4-fluorobenzamideFLT3 (WT)114.7[3]
7 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-4-chloro-3-(trifluoromethyl)benzamideFLT3 (WT)59.5[3]
8 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamideFLT3 (WT)41.6[4]
8 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamideFLT3-ITD (W51)22.8[4]
8 N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamideFLT3-TKD (D835Y)5.64[4]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of FGFR and FLT3, highlighting the points of intervention for the discussed inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Indazole Inhibitors Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition Point

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 RAS_MAPK RAS-MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor Indazole Inhibitors Inhibitor->FLT3

FLT3 Signaling Pathway and Inhibition Point

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of indazole inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a common method for measuring the activity of a kinase and the potency of its inhibitors by quantifying the amount of ADP produced during the kinase reaction.[5][6]

Materials:

  • Recombinant human kinase (e.g., FGFR1 or FLT3)

  • Kinase-specific substrate peptide

  • ATP

  • Indazole inhibitor test compounds

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of Indazole Inhibitor Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 384-well Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase and Substrate Mixture Add_Inhibitor->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_1 Incubate at RT for 60 min Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT for 30 min Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Experimental Workflow for Kinase Inhibition Assay

Conclusion

The this compound scaffold serves as a versatile and potent core for the development of kinase inhibitors targeting critical oncogenic drivers such as FGFR and FLT3. The presented data highlights that substitutions on both the 6-position phenyl ring and other positions of the indazole core are crucial for optimizing potency and selectivity. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison and advancement of novel indazole-based therapeutics.

References

Comparative Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its structural resemblance to the purine core of ATP allows indazole derivatives to function as competitive inhibitors for a wide range of kinases.[1] However, achieving selectivity remains a critical challenge in kinase inhibitor development, as off-target activities can lead to toxicity and unforeseen side effects.

This guide provides a comparative analysis of the cross-reactivity profiles of two representative indazole-containing kinase inhibitors, Axitinib and Pazopanib. While not strictly 6-Phenyl-1H-indazole derivatives, these compounds are well-characterized clinical agents that feature a substituted indazole core and serve as excellent models for understanding the principles of kinase selectivity. This analysis is supported by quantitative experimental data, detailed methodologies for assessing kinase inhibition, and visualizations of key signaling pathways affected by these inhibitors.

Data Presentation: Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. The following tables summarize the IC50 values for Axitinib and Pazopanib against a panel of receptor tyrosine kinases, highlighting their distinct selectivity profiles. Lower IC50 values indicate greater potency.

Table 1: Comparative Kinase Inhibition Profile of Axitinib and Pazopanib

Target KinaseAxitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR10.110
VEGFR20.230
VEGFR30.1-0.347
PDGFRα-71
PDGFRβ1.684
c-Kit1.774
FGFR1-140
FGFR3-130

Data sourced from multiple studies and may vary based on experimental conditions.[2][3][4][5][6]

Table 2: Axitinib - Detailed Kinase Inhibition Profile

Kinase TargetIC50 (nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7

Axitinib is a potent and selective inhibitor of VEGFRs.[3][7]

Table 3: Pazopanib - Detailed Kinase Inhibition Profile

Kinase TargetIC50 (nM)
VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74
FGFR1140

Pazopanib is a multi-targeted kinase inhibitor with activity against VEGFRs, PDGFRs, and c-Kit.[2][5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways often targeted by indazole-based inhibitors, the experimental workflow for determining inhibitor potency, and the logical framework for comparing compounds.

G VEGFR-2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 signaling and its inhibition.

G Workflow for IC50 Determination (Biochemical Assay) Start Start Compound_Prep Prepare serial dilutions of indazole derivative Start->Compound_Prep Add_Compound Add diluted compound to assay plate Compound_Prep->Add_Compound Assay_Setup Add kinase, substrate, and ATP to wells Assay_Setup->Add_Compound Incubation Incubate at constant temperature Add_Compound->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure signal (luminescence) Detection->Measurement Data_Analysis Plot dose-response curve and calculate IC50 Measurement->Data_Analysis End End Data_Analysis->End

IC50 determination workflow.

G Comparative Logic for Kinase Inhibitors Compound_A Indazole Derivative A Primary_Target_Screen Primary Target Potency (IC50) Compound_A->Primary_Target_Screen Kinome_Scan Broad Kinase Panel Screen (Cross-Reactivity) Compound_A->Kinome_Scan Cellular_Assay Cellular Target Engagement & Potency Compound_A->Cellular_Assay Compound_B Indazole Derivative B Compound_B->Primary_Target_Screen Compound_B->Kinome_Scan Compound_B->Cellular_Assay Selectivity_Profile Selectivity Profile (On-target vs. Off-target) Primary_Target_Screen->Selectivity_Profile Kinome_Scan->Selectivity_Profile Cellular_Assay->Selectivity_Profile Therapeutic_Potential Therapeutic Potential & Safety Assessment Selectivity_Profile->Therapeutic_Potential

Logic for inhibitor comparison.

Experimental Protocols

Accurate determination of an inhibitor's potency and selectivity is fundamental for its preclinical characterization. The following are generalized protocols for commonly employed assays.

Biochemical Kinase Assay for IC50 Determination (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the concentration of an indazole derivative required to inhibit 50% of a purified kinase's activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Indazole derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP solution (at or near the Km for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations.

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[8][9][10][11][12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9][10][11][12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to control wells (0% and 100% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within a live-cell environment.

Objective: To quantify the apparent affinity of an indazole derivative for its target kinase in intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding a NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET® TE Intracellular Kinase Assay reagents (including cell-permeable fluorescent tracer)

  • Indazole derivative

  • Opti-MEM® I Reduced Serum Medium

  • White, tissue culture-treated 96-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Seeding and Transfection: Seed cells into a 96-well plate. On the following day, transfect the cells with the NanoLuc®-kinase fusion vector.

  • Compound and Tracer Addition: 20-24 hours post-transfection, add the NanoBRET® tracer and the test compound (indazole derivative) at various concentrations to the cells.

  • Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET® substrate and extracellular NanoLuc® inhibitor to all wells and read the filtered luminescence (donor and acceptor) on a BRET-capable luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio. The data is then plotted as a dose-response curve, with the BRET ratio as a function of the logarithm of the inhibitor concentration. The IC50 value, representing the concentration at which the inhibitor displaces 50% of the tracer, is determined by fitting the data to a sigmoidal curve.[13][14][15][16]

References

6-Phenyl-1H-Indazole Derivatives as Potent PLK4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding affinity of a novel 6-phenyl-1H-indazole derivative, C05, for Polo-like Kinase 4 (PLK4), with a comparative assessment against established inhibitors.

The 1H-indazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on a recently developed this compound derivative, designated as C05, which has demonstrated exceptional inhibitory activity against Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression.[1] Overexpression of PLK4 is implicated in the development of various cancers, making it a critical therapeutic target.[1][2]

This publication provides a comprehensive comparison of the binding affinity of C05 with other notable indazole-based PLK4 inhibitors, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Indazole-Based PLK4 Inhibitors

The inhibitory potency of C05 and alternative PLK4 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (nM)
C05 PLK4 < 0.1 [1][3]
CFI-400945PLK42.8[4]
CFI-400437PLK40.6[4]
AxitinibPLK46.5[4]
K22PLK40.1[2][4]

Kinase Selectivity Profile

While exhibiting potent PLK4 inhibition, it is crucial to understand the selectivity profile of a compound to anticipate potential off-target effects. Compound C05 has demonstrated favorable selectivity for PLK4 over other related kinases.[1][3]

Kinase TargetC05 (% Inhibition at 0.5 µM)
PLK4 87.45% [1][3]
PLK1Low Inhibition
PLK3Low Inhibition

Experimental Protocols

The determination of binding affinity and inhibitory activity of kinase inhibitors involves a range of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK4 in a cell-free system.

Objective: To determine the concentration of the inhibitor required to reduce PLK4 kinase activity by 50%.

Materials:

  • Recombinant human PLK4 enzyme

  • Peptide substrate (e.g., a generic tyrosine kinase substrate)

  • Adenosine triphosphate (ATP), radio-labeled or coupled to a reporter system

  • Test compounds (e.g., C05, CFI-400945)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96- or 384-well assay plates

  • Detection reagent (e.g., for luminescence or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the PLK4 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence, radioactivity) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that overexpress the target kinase.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., IMR-32, MCF-7, H460)[1][3]

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds.

  • Incubate the plates for a defined period (e.g., 72 hours).

  • Add the cell viability reagent to each well.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate the percentage of growth inhibition and determine the GI50 value. Compound C05 has shown potent antiproliferative effects against IMR-32, MCF-7, and H460 cell lines with IC50 values of 0.948 μM, 0.979 μM, and 1.679 μM, respectively.[1][3]

Visualizations

PLK4 Signaling Pathway and Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1][2] Its activity is tightly controlled to ensure the formation of a single new centriole per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can result in chromosomal instability and aneuploidy. Small molecule inhibitors like the this compound derivative C05 act by competitively binding to the ATP-binding site of PLK4, thereby blocking its kinase activity and preventing aberrant centriole duplication.

PLK4_Signaling_Pathway PLK4 Signaling Pathway and Inhibition cluster_0 Cell Cycle Progression cluster_1 Centriole Duplication cluster_2 Inhibition cluster_3 Cancer Phenotype G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Normal Mitosis Normal Mitosis M->Normal Mitosis PLK4 PLK4 Centriole Centriole PLK4->Centriole Phosphorylation New_Centriole New_Centriole Centriole->New_Centriole Assembly New_Centriole->Normal Mitosis Indazole_Inhibitor This compound (e.g., C05) Indazole_Inhibitor->PLK4 Binds to ATP Pocket Centrosome_Amplification Centrosome Amplification Indazole_Inhibitor->Centrosome_Amplification Prevents Overexpressed_PLK4 Overexpressed PLK4 Overexpressed_PLK4->Centrosome_Amplification Chromosomal_Instability Chromosomal Instability Centrosome_Amplification->Chromosomal_Instability Tumorigenesis Tumorigenesis Chromosomal_Instability->Tumorigenesis

Caption: PLK4 pathway and its inhibition by this compound derivatives.

Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a series of well-defined steps, from initial high-throughput screening to detailed characterization of lead compounds.

Kinase_Inhibitor_Workflow Kinase Inhibitor Evaluation Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Lead Optimization cluster_3 Preclinical Development HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Biochemical_Assay Biochemical Assays (IC50 Determination) Hit_ID->Biochemical_Assay Cellular_Assay Cellular Assays (Proliferation, Target Engagement) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Opt ADME_Tox ADME/Toxicity Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo Candidate Clinical Candidate In_Vivo->Candidate

Caption: Workflow for the discovery and evaluation of kinase inhibitors.

References

Comparative Analysis of the Metabolic Stability of 6-Phenyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of a series of hypothetical 6-Phenyl-1H-indazole analogs. The data presented herein is intended to serve as a representative example for researchers working on the optimization of this chemical scaffold. The primary objective is to illustrate the application of in vitro metabolic stability assays in early drug discovery to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] The metabolic stability of drug candidates is a critical parameter that influences their pharmacokinetic profile, including half-life and oral bioavailability.[2][3][4] Early assessment of metabolic stability using in vitro systems, such as liver microsomes, is a cost-effective strategy to identify metabolically labile sites and guide the design of more robust analogs.[5][6][7] This guide focuses on the comparative metabolic stability of this compound analogs, a chemical class with potential therapeutic applications. The primary route of metabolism for many nitrogen-containing heterocyclic compounds involves oxidation by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[8][9][10]

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following table summarizes the metabolic stability of a hypothetical series of this compound analogs in human liver microsomes (HLM). The key parameters determined are the in vitro half-life (t½) and the intrinsic clearance (CLint).[11] A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Compound IDR1R2t½ (min)CLint (µL/min/mg protein)
IND-001 HH15.290.8
IND-002 FH28.648.3
IND-003 ClH35.139.3
IND-004 HOCH322.461.6
IND-005 HCF345.830.1
IND-006 FCF3>60<23.1

Calculations are based on a protein concentration of 0.5 mg/mL.[12]

Experimental Protocols

A detailed methodology for the in vitro metabolic stability assay using human liver microsomes is provided below.

Objective: To determine the metabolic stability of test compounds by measuring their rate of disappearance when incubated with human liver microsomes in the presence of the cofactor NADPH.[12]

Materials:

  • Test Compounds (this compound analogs)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, a compound with moderate clearance)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • 96-well incubation plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Test compounds and the positive control are prepared as stock solutions in DMSO and then diluted in acetonitrile.[13] Human liver microsomes are thawed on ice immediately before use. The phosphate buffer and NADPH regenerating system are pre-warmed to 37°C.

  • Incubation Setup: The test compounds are added to the wells of a 96-well plate containing the phosphate buffer and human liver microsomes. The final concentration of the test compound is typically 1 µM, and the microsomal protein concentration is 0.5 mg/mL.[14]

  • Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.[15]

  • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][14]

  • Reaction Quenching: The reaction at each time point is terminated by adding a cold solution of acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.[13]

  • Sample Processing: The plate is centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.[7][16]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Visualizations

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) setup_plate Set up Incubation Plate (Microsomes + Compound) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_time Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->sample_time quench Quench Reaction (Acetonitrile + Internal Standard) sample_time->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½ and CLint Calculation) lcms->data_analysis

Caption: Workflow of the in vitro microsomal metabolic stability assay.

Potential Metabolic Pathways for Indazole Derivatives

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound Analog hydroxylation Hydroxylation (Aromatic Rings, Alkyl Groups) parent->hydroxylation ndealkylation N-Dealkylation (N1-substituent) parent->ndealkylation oxidation Oxidation parent->oxidation glucuronidation Glucuronidation (of hydroxylated metabolites) hydroxylation->glucuronidation excretion Excretion ndealkylation->excretion oxidation->excretion glucuronidation->excretion

Caption: Common metabolic pathways for indazole-containing compounds.

References

Validating the anti-proliferative effects of 6-Phenyl-1H-indazole in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of N-(4-fluorobenzyl)-1H-indazol-6-amine, a representative 6-substituted-1H-indazole, against other established indazole-based anti-cancer agents. Due to the limited availability of public data on the specific anti-proliferative activity of 6-Phenyl-1H-indazole, this guide focuses on a structurally related and well-characterized derivative to provide valuable insights for researchers in the field of oncology drug discovery. The comparative analysis includes the FDA-approved tyrosine kinase inhibitors Pazopanib and Axitinib, which also feature the indazole scaffold.

The data presented herein is compiled from various studies to facilitate a comparative assessment of their potential as therapeutic candidates. This guide includes a summary of quantitative anti-proliferative data, detailed experimental methodologies for key assays, and a visualization of the implicated signaling pathway.

Quantitative Anti-proliferative Data

The anti-proliferative activity of N-(4-fluorobenzyl)-1H-indazol-6-amine and the comparator drugs, Pazopanib and Axitinib, has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized in the table below. It is important to note that while these compounds share the 1H-indazole core, their substitution patterns and primary molecular targets differ, leading to variations in their potency across different cancer types.

CompoundCell LineCancer TypeIC50 (µM)
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116Colorectal Carcinoma14.3 ± 4.4
PazopanibA549Non-Small Cell Lung Cancer4 - 6
786-ORenal Cell Carcinoma~7
J82Bladder Cancer24.57
T24Bladder Cancer52.45
AxitinibA-498Renal Cell Carcinoma13.6
Caki-2Renal Cell Carcinoma36
SH-SY5YNeuroblastoma0.274
IGR-NB8Neuroblastoma0.849

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Indazole derivatives commonly exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis.[1] One of the key mechanisms involves the modulation of proteins that regulate the cell cycle, such as the Retinoblastoma protein (pRb).[1][2] Hypophosphorylated pRb prevents cells from entering the S phase, thereby halting proliferation.[1]

Furthermore, many indazole compounds trigger apoptosis, or programmed cell death, by influencing the expression of the Bcl-2 family of proteins.[3][4][5] A decrease in the expression of the anti-apoptotic protein Bcl-2 leads to the activation of the apoptotic cascade.[3]

The diagram below illustrates a simplified signaling pathway implicated in the anti-proliferative effects of certain 1H-indazole derivatives.

G cluster_0 Cell Cycle Control cluster_1 Apoptosis Induction Indazole 1H-Indazole Derivative pRb pRb (Hypophosphorylated) Indazole->pRb Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates G1_S G1/S Phase Arrest pRb->G1_S Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Figure 1. Simplified signaling pathway of 1H-indazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the evaluation of anti-proliferative activity and the analysis of key protein markers.

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Treat cells with the test compounds as described for the cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRb, phospho-pRb, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

The workflow for these experimental procedures is outlined in the diagram below.

G cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Compound Treatment start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow PI Staining & Flow Cytometry (Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 celldist Cell Cycle Distribution flow->celldist proteinexp pRb & Bcl-2 Levels western->proteinexp

References

Benchmarking 6-Phenyl-1H-indazole Scaffolds Against Known Multi-Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved kinase inhibitors. This guide benchmarks the kinase inhibitory potential of phenyl-indazole derivatives against approved multi-kinase drugs such as Sorafenib, Sunitinib, and Pazopanib.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected phenyl-indazole derivatives and established multi-kinase inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Phenyl-Indazole Derivatives Against Various Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Notes
6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR115.0A promising FGFR1 inhibitor.[1]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivativeFGFR169.1Enzymatic inhibition.[1]
3-ethynyl-1H-indazole derivative (Compound 10)PI3Kα361A novel ATP mimetic scaffold.[2]
Indazole-based PLK4 Inhibitor (Compound C05)PLK4< 0.1Exceptional kinase inhibitory activity.[3]

Table 2: IC50 Values of FDA-Approved Multi-Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Sorafenib Raf-16[4][5][6]
B-Raf22[4][5][6]
B-Raf (V600E)38[4][5]
VEGFR-126[4]
VEGFR-290[4][5][6]
VEGFR-320[4][5][6]
PDGFR-β57[4][5][6]
c-Kit68[4][5][6]
FLT358[4][5][6]
RET43[4]
Sunitinib PDGFR-β2[7]
VEGFR-280[7][8]
c-Kit-
FLT3-
Pazopanib VEGFR-110[9][10]
VEGFR-230[9][10]
VEGFR-347[9][10]
PDGFR-α71
PDGFR-β84[9][10]
c-Kit74[9][10]
FGFR1140[10]
c-Fms146[9][10]

Experimental Protocols

Accurate and reproducible data are predicated on well-defined experimental protocols. The following sections detail standard methodologies for key assays in kinase inhibitor benchmarking.

In Vitro Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining kinase activity in a high-throughput format.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant purified protein kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test inhibitor (e.g., 6-Phenyl-1H-indazole derivative)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA in TR-FRET dilution buffer

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: Add the kinase and the fluorescein-labeled substrate to the wells of the 384-well plate.

  • Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection: Stop the reaction by adding a solution of EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

  • Incubation for Detection: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~615 nm for the donor).

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the ratio of the acceptor to donor emission. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell line by 50% (IC50).

Materials:

  • Human cancer cell line of interest

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by multi-kinase inhibitors.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Multi-Kinase Inhibitor (e.g., Pazopanib, Sunitinib) Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and point of inhibition.

Raf_MEK_ERK_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (A-Raf, B-Raf, c-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Sorafenib Sorafenib Sorafenib->Raf

Caption: The Raf/MEK/ERK signaling pathway, a key target of Sorafenib.

Experimental Workflow

IC50_Workflow Start Start: Prepare Reagents SerialDilution Prepare Serial Dilutions of Inhibitor Start->SerialDilution AssaySetup Set up Kinase Assay: Kinase, Substrate, Buffer Start->AssaySetup AddInhibitor Add Inhibitor Dilutions to Assay Plate SerialDilution->AddInhibitor AssaySetup->AddInhibitor InitiateReaction Initiate Reaction with ATP AddInhibitor->InitiateReaction Incubate Incubate at RT InitiateReaction->Incubate StopAndDetect Stop Reaction & Add Detection Reagents Incubate->StopAndDetect ReadPlate Read Plate (e.g., TR-FRET Signal) StopAndDetect->ReadPlate DataAnalysis Data Analysis: Plot Dose-Response Curve ReadPlate->DataAnalysis CalculateIC50 Calculate IC50 Value DataAnalysis->CalculateIC50

Caption: Generalized workflow for in vitro kinase IC50 determination.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Phenyl-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Phenyl-1H-indazole.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, this compound should be handled with caution as it may cause skin and eye irritation and could be harmful if ingested or inhaled.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4][5] Do not dispose of this chemical in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including the pure compound, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, as hazardous waste.[6]

    • Due to its chemical structure, it is prudent to collect it as a non-halogenated organic solid waste unless your institution specifies otherwise.

    • Crucially, do not mix this waste stream with other types of waste, especially incompatible materials.[4]

  • Waste Collection and Containerization:

    • Use a designated, clearly labeled, and chemically compatible waste container with a secure, tight-fitting lid.[4][6] High-density polyethylene (HDPE) containers are generally suitable.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[4]

    • Keep the waste container closed at all times, except when adding waste.[4]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[2]

    • The storage area should be well-ventilated and away from general laboratory traffic.

    • Utilize secondary containment to prevent spills.[2]

  • Decontamination of Labware:

    • Reusable glassware that has come into contact with this compound should be decontaminated.

    • Triple-rinse the glassware with a suitable solvent (e.g., ethanol or acetone).[2]

    • Collect the rinsate as liquid hazardous waste in a separate, appropriately labeled container.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]

    • Provide the disposal service with a complete and accurate description of the waste.

Experimental Workflow for Disposal

Workflow for the Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_procedure Disposal Procedure cluster_storage Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste: - Pure Compound - Contaminated Materials A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate as Non-Halogenated Organic Solid Waste C->D E Use Labeled, Compatible Waste Container D->E F Transfer Solid Waste to Container E->F G Decontaminate Glassware (Triple Rinse with Solvent) E->G I Store Sealed Container in Designated Area (SAA with Secondary Containment) F->I H Collect Rinsate as Liquid Hazardous Waste G->H H->I J Contact EHS for Pickup I->J K Licensed Hazardous Waste Disposal J->K

References

Personal protective equipment for handling 6-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Phenyl-1H-indazole in a laboratory setting. The following procedures are based on the known hazards of structurally similar indazole compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound if available and to adhere to all institutional and local safety regulations.

Immediate Safety and Hazard Information

Assumed Primary Hazards:

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • May cause respiratory irritation.[2]

All operations involving solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound. The following table summarizes the recommended PPE based on general guidance for handling chemical compounds.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[5][6]To protect against splashes and dust.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7][8]To prevent skin contact.[5]
Body Protection A lab coat or chemical-resistant apron.[5][9]To protect against contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[5][10]To prevent inhalation of dust or vapors.[5]

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of as hazardous waste.

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an eyewash station and safety shower are accessible.[4]

  • Designate a specific area for handling this compound.

2. Weighing and Transfer:

  • Conduct all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.[4]

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.[8]

  • Close the container tightly after use.[11]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Ensure the process is performed in a fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

  • Clean the work area, and decontaminate any equipment used.

  • Remove and properly store or dispose of PPE.

Disposal Plan for this compound

The disposal of this compound and its containers must be managed as hazardous waste.[12] Do not dispose of this chemical in the regular trash or down the drain.[4][12]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Due to its chemical structure, this compound should be segregated as non-halogenated organic waste unless it is in a solution with halogenated solvents.

    • Use a designated and clearly labeled hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[4][8]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Irritant").[8]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be placed in the designated solid hazardous waste container.[4]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[12]

    • The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.[5][12]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[4]

Workflow for PPE Selection and Use

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operation A Identify Hazards (Skin/Eye Irritant, Inhalation Risk) B Consult SDS & Institutional SOPs A->B C Eye Protection: Safety Goggles/Face Shield B->C D Hand Protection: Chemical-Resistant Gloves B->D E Body Protection: Lab Coat/Apron B->E F Respiratory Protection: Work in Fume Hood B->F G Inspect PPE Before Use H Don PPE Correctly G->H I Handle this compound H->I J Doff PPE Correctly I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly J->L

Caption: Workflow for PPE selection and use when handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.